1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(difluoromethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLGRBFICLBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248811-92-8 | |
| Record name | 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry. The introduction of the difluoromethyl group at the N1 position and a formyl group at the C2 position of the imidazole ring presents unique synthetic challenges and opportunities. This document explores two primary retrosynthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The synthesis of this target molecule is crucial for the development of novel therapeutic agents, leveraging the unique properties imparted by the difluoromethyl moiety, such as enhanced metabolic stability and binding affinity.
Introduction
The imidazole scaffold is a ubiquitous feature in a vast array of biologically active compounds, including the essential amino acid histidine. Strategic functionalization of the imidazole ring is a cornerstone of modern drug discovery. The incorporation of fluorine-containing substituents, particularly the difluoromethyl (CHF₂) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and membrane permeability.
This guide focuses on the synthesis of this compound, a molecule that combines the versatile reactivity of an aldehyde with the advantageous properties of an N-difluoromethylated imidazole. Two principal synthetic routes are presented and analyzed:
-
Route 1: N-difluoromethylation of the imidazole core followed by subsequent C2-formylation.
-
Route 2: Initial synthesis of an imidazole-2-carbaldehyde derivative with a protected aldehyde, followed by N-difluoromethylation and subsequent deprotection.
Each route will be discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions, and providing step-by-step protocols based on established chemical transformations.
Route 1: N-Difluoromethylation Followed by C2-Formylation
This approach prioritizes the early introduction of the crucial difluoromethyl group. The electron-withdrawing nature of the N-CHF₂ group is a key consideration in the subsequent formylation step, as it enhances the acidity of the C2-proton, facilitating its removal.
Step 1: N-Difluoromethylation of Imidazole
The direct N-difluoromethylation of imidazole can be effectively achieved using modern fluorinating reagents. The Ruppert-Prakash reagent (TMSCF₃) offers a mild and efficient method under neutral conditions.[1]
Mechanism of N-Difluoromethylation with TMSCF₃: The reaction is typically initiated by a fluoride source (e.g., a catalytic amount of a fluoride salt) that activates the TMSCF₃ to generate a transient trifluoromethyl anion equivalent. This species can then act as a source of difluorocarbene (:CF₂), which is proposed to be the key intermediate in the N-difluoromethylation of heterocycles. However, a more widely accepted mechanism for N-difluoromethylation with TMSCF₃ under neutral conditions involves the formation of a pentacoordinate silicon species which then delivers the CHF₂ group.
Experimental Protocol: N-Difluoromethylation of Imidazole
-
To a stirred solution of imidazole (1.0 eq.) in a suitable anhydrous solvent such as THF or DMF, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 - 2.0 eq.).
-
Add a catalytic amount of a suitable initiator, such as sodium or potassium fluoride (0.1 eq.).
-
The reaction mixture is then heated, often under microwave irradiation, for a specified time until the starting material is consumed (monitoring by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 1-(difluoromethyl)-1H-imidazole, is then purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Imidazole | [1] |
| Reagent | TMSCF₃ | [1] |
| Catalyst | NaF or KF | [1] |
| Solvent | DMF | [1] |
| Temperature | Microwave Irradiation | [1] |
| Typical Yield | Good to Excellent | [1] |
Step 2: C2-Formylation of 1-(Difluoromethyl)-1H-imidazole
The C2-position of N-substituted imidazoles is the most acidic and can be selectively deprotonated using a strong base, such as an organolithium reagent. The resulting 2-lithioimidazole can then be quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[2][3] The electron-withdrawing difluoromethyl group at the N1 position is expected to increase the kinetic acidity of the C2-proton, potentially allowing for the use of milder bases or less stringent reaction conditions.
Mechanism of C2-Lithiation and Formylation: The reaction proceeds via a directed ortho-metalation mechanism. The lone pair of electrons on the N3-nitrogen of the imidazole ring coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent C2 position. The subsequent addition of DMF to the resulting 2-lithio-1-(difluoromethyl)-1H-imidazole forms a tetrahedral intermediate, which upon aqueous workup, collapses to yield the desired aldehyde.
Caption: Workflow for C2-formylation.
Experimental Protocol: C2-Formylation of 1-(Difluoromethyl)-1H-imidazole
-
A solution of 1-(difluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 1-(Difluoromethyl)-1H-imidazole | [2] |
| Reagent | n-BuLi, DMF | [2][3] |
| Solvent | Anhydrous THF | [2] |
| Temperature | -78 °C to room temperature | [2] |
| Typical Yield | Moderate to Good | [2] |
Route 2: C2-Formylation, Protection, N-Difluoromethylation, and Deprotection
This alternative strategy involves the initial preparation of a stable imidazole-2-carbaldehyde derivative, which is then subjected to N-difluoromethylation. A key aspect of this route is the use of a protecting group for the aldehyde functionality to prevent undesired side reactions during the difluoromethylation step.
Step 1: Synthesis of Imidazole-2-carbaldehyde
A reliable method for the synthesis of imidazole-2-carbaldehyde starts from 2-bromo-1H-imidazole. This involves a lithium-halogen exchange followed by formylation with DMF.[4]
Experimental Protocol: Synthesis of Imidazole-2-carbaldehyde
-
To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C is slowly added a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq.). The mixture is stirred for a short period.
-
A solution of n-BuLi (2.0 eq.) is then added dropwise at a temperature below 20 °C, and the mixture is stirred for 30 minutes.
-
Dry DMF (1.0 eq.) is added, and the reaction is warmed to room temperature.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic phases are purified by column chromatography to yield 1H-imidazole-2-carbaldehyde.[4]
Step 2: Protection of the Aldehyde Group
The aldehyde group must be protected to withstand the conditions of the subsequent N-difluoromethylation. Acetal formation is a common and effective method for protecting aldehydes. For example, reaction with ethylene glycol in the presence of an acid catalyst will form a stable 1,3-dioxolane.
Experimental Protocol: Acetal Protection
-
1H-imidazole-2-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent such as toluene.
-
Ethylene glycol (1.2 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete, the mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried and concentrated to give the protected product, 2-(1,3-dioxolan-2-yl)-1H-imidazole, which may be used in the next step without further purification.
Step 3: N-Difluoromethylation of Protected Imidazole-2-carbaldehyde
The N-difluoromethylation of 2-(1,3-dioxolan-2-yl)-1H-imidazole can be carried out using the same methods described in Route 1, Step 1.
Step 4: Deprotection of the Aldehyde
The final step is the removal of the acetal protecting group to reveal the aldehyde. This is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol: Acetal Deprotection
-
The N-difluoromethylated acetal is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., dilute HCl).
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is then neutralized with a mild base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the final product is purified by column chromatography.
Caption: Overview of Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1 | Route 2 |
| Overall Strategy | N-difluoromethylation followed by C2-formylation | C2-formylation, protection, N-difluoromethylation, deprotection |
| Number of Steps | 2 | 4 |
| Key Challenge | Handling of organolithium reagents; potential side reactions. | Management of protecting groups; additional reaction steps. |
| Potential Advantages | More convergent and potentially higher overall yield. | Starts from a readily available bromo-imidazole; may be more amenable to scale-up. |
| Potential Disadvantages | Stability of the N-CHF₂ group to strong bases needs careful consideration. | Longer synthetic sequence; potential for yield loss at each step. |
Conclusion
The synthesis of this compound can be successfully achieved through at least two distinct synthetic pathways. Route 1, involving the direct formylation of N-difluoromethylated imidazole, offers a more concise approach. However, it requires careful handling of highly reactive organolithium reagents. Route 2, while longer, proceeds through more stable intermediates and may be more robust for larger-scale synthesis. The choice between these routes will depend on the specific experimental capabilities, scale of the synthesis, and the desired purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently pursue the synthesis of this important fluorinated building block for applications in drug discovery and development.
References
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Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
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Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344–8348. [Link]
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- YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
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- MedchemExpress. (n.d.). 1H-Imidazole-2-carbaldehyde (Synonyms: 2-Formylimidazole).
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- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
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- Sigma-Aldrich. (n.d.). 2-Imidazolecarboxaldehyde 97 10111-08-7.
- PubMed. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2.
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Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts, 14(11), 1141. [Link]
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Sources
An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
Foreword: The Emergence of a Privileged Scaffold in Modern Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique electronic properties of the difluoromethyl (CHF₂) group, in particular, can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When appended to a privileged heterocyclic scaffold like imidazole, the resulting molecule, 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, presents a compelling building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this emerging compound, offering insights into its physicochemical properties, synthetic routes, reactivity profile, and potential applications for researchers and drug development professionals.
Physicochemical Properties: A Quantitative Overview
Precise characterization of a compound's physicochemical properties is fundamental to its application in drug discovery and development. While extensive experimental data for this compound is not yet widely published, we can compile known data and provide expert estimations based on analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₄F₂N₂O | - |
| Molecular Weight | 146.09 g/mol | - |
| CAS Number | 1248811-92-8 | [1] |
| Appearance | Estimated to be a solid at room temperature | Analogy to imidazole-2-carbaldehyde |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, methanol) | Analogy to imidazole-4-carbaldehyde[2] |
| pKa | Not experimentally determined | - |
| LogP (calculated) | 0.7 | PubChemLite |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Expert Insights: The introduction of the difluoromethyl group is expected to increase the lipophilicity compared to the parent imidazole-2-carbaldehyde. The aldehyde functionality provides a key reactive handle for further synthetic transformations, while the imidazole core offers multiple points for interaction with biological targets.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached by two primary strategies: N-difluoromethylation of imidazole-2-carbaldehyde or formylation of 1-(difluoromethyl)-1H-imidazole. The former is generally more practical due to the commercial availability of the starting aldehyde. Several reagents have been developed for the N-difluoromethylation of azoles, each with its own advantages.
N-Difluoromethylation of Imidazole-2-carbaldehyde
This is the most direct approach, starting from the readily available imidazole-2-carbaldehyde. The key challenge lies in the selective N-alkylation of the imidazole ring.
Workflow for N-Difluoromethylation:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Exemplary, based on related literature):
Method A: Using Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)
This method generates difluorocarbene in situ, which then reacts with the imidazole nitrogen.
-
Step 1: Deprotonation. To a solution of imidazole-2-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Difluoromethylation. To the resulting mixture, add diethyl bromodifluoromethylphosphonate (1.2 eq) dropwise at 0 °C.
-
Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Step 4: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Method B: Using the Ruppert-Prakash Reagent (TMS-CF₃)
This reagent can serve as a source of the trifluoromethyl anion, which upon fluoride elimination can lead to difluorocarbene.
-
Step 1: Reaction Setup. In a reaction vessel, combine imidazole-2-carbaldehyde (1.0 eq) and a fluoride source (e.g., CsF or TBAF, catalytic amount) in an anhydrous aprotic solvent like THF.
-
Step 2: Reagent Addition. Add the Ruppert-Prakash reagent (TMS-CF₃, 1.5 eq) to the mixture at room temperature under an inert atmosphere.
-
Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Step 4: Quenching and Extraction. Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and follow a standard aqueous work-up procedure.
-
Step 5: Purification. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reagents used for difluoromethylation are often sensitive to moisture, which can lead to decomposition and reduced yields.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Choice of Base: The basicity needs to be sufficient to deprotonate the imidazole N-H without causing decomposition of the starting material or product.
-
Solvent Selection: Aprotic polar solvents like DMF and THF are generally good choices for dissolving the reactants and facilitating the reaction.
Chemical Reactivity and Synthetic Utility
This compound possesses two key reactive sites: the aldehyde group and the imidazole ring. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules.
Reaction Scheme of this compound:
Caption: Key reactions of the aldehyde group in this compound.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(difluoromethyl)-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable building block for the synthesis of amides and esters.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (1-(difluoromethyl)-1H-imidazol-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: This is a powerful transformation for introducing nitrogen-containing substituents. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond.
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form carbon-carbon double bonds, providing access to a variety of vinyl-substituted imidazoles.
-
Condensation Reactions: The aldehyde can condense with primary amines to form imines (Schiff bases), which can be further modified or used as ligands in coordination chemistry.
Reactions Involving the Imidazole Ring
The imidazole ring is generally stable to many reaction conditions. However, the difluoromethyl group can influence its electronic properties. The electron-withdrawing nature of the CHF₂ group will decrease the basicity of the imidazole ring compared to its non-fluorinated counterpart.
Potential Applications in Drug Discovery
The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] The introduction of the difluoromethyl group can enhance the drug-like properties of imidazole-containing molecules.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.
-
Lipophilicity and Permeability: The CHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
Given these properties, this compound is a promising starting material for the synthesis of novel inhibitors of enzymes such as kinases, proteases, and phosphodiesterases, as well as modulators of G-protein coupled receptors.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Imidazole Protons: Two singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Difluoromethyl Proton (-CHF₂): A triplet in the region of δ 6.5-7.5 ppm with a characteristic large coupling constant (JH-F) of approximately 50-60 Hz.
¹³C NMR Spectroscopy (Predicted)
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 180-190 ppm.
-
Imidazole Carbons: Signals in the aromatic region, typically between δ 120 and 150 ppm.
-
Difluoromethyl Carbon (-CHF₂): A triplet with a large one-bond C-F coupling constant (¹JC-F) of approximately 230-250 Hz.
¹⁹F NMR Spectroscopy (Predicted)
-
A doublet centered around δ -90 to -130 ppm (relative to CFCl₃), with a large coupling to the attached proton (JF-H of approximately 50-60 Hz).
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
-
C=N and C=C Stretches (Imidazole): Absorptions in the region of 1400-1600 cm⁻¹.
Safety and Handling
Based on the GHS information for the parent compound, imidazole-2-carbaldehyde, this compound should be handled with care.[7] It is likely to be a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged imidazole scaffold, a reactive aldehyde handle, and the beneficial properties of the difluoromethyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. While further experimental characterization of its physicochemical properties is warranted, the available data and predictive models strongly support its utility. As the demand for novel fluorinated compounds in drug development continues to grow, we anticipate that this compound will play an increasingly important role in the discovery of next-generation medicines.
References
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Mao, T., Zhao, L., Huang, Y., Lou, Y.-G., Yao, Q., Li, X.-F., & He, C.-Y. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. ResearchGate. [Link]
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Li, X., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
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An In-depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular structure, proposed synthesis, spectroscopic characterization, and its potential as a valuable building block in medicinal chemistry.
Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), can dramatically enhance the therapeutic profile of a molecule. The -CHF₂ group is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[3] This substitution can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
This compound (CAS No. 1248811-92-8) combines these advantageous features, making it a highly attractive starting material for the synthesis of novel therapeutic agents.[5] This guide will explore the key technical aspects of this molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central imidazole ring substituted with a difluoromethyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂O | [5] |
| Molecular Weight | 146.09 g/mol | [5] |
| CAS Number | 1248811-92-8 | [5] |
| Appearance | Predicted to be a solid | - |
| SMILES | O=CC1=NC=CN1C(F)F | [5] |
The presence of the electron-withdrawing difluoromethyl and carbaldehyde groups influences the electronic distribution within the imidazole ring, impacting its reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
Step 1: N-Difluoromethylation of 1H-imidazole-2-carbaldehyde
The direct N-difluoromethylation of a pre-formed imidazole aldehyde is a viable approach. Several reagents are known to effect N-difluoromethylation of imidazoles.[3][6] One such method involves the use of the Ruppert-Prakash reagent (TMSCF₃) under neutral conditions.[6] An alternative approach could utilize diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor.[3]
Step 2: Formylation of 1-(Difluoromethyl)-1H-imidazole
Alternatively, the synthesis can proceed by first preparing 1-(difluoromethyl)-1H-imidazole and then introducing the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic rings.[7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]
Caption: Proposed synthetic routes to this compound.
Proposed Experimental Protocols
A. Synthesis of 1-(Difluoromethyl)-1H-imidazole via N-Difluoromethylation of Imidazole
-
Materials: Imidazole, Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂), Potassium carbonate (K₂CO₃), Acetonitrile (anhydrous).
-
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq).
-
Add diethyl bromodifluoromethylphosphonate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-imidazole.
-
B. Synthesis of this compound via Vilsmeier-Haack Reaction
-
Materials: 1-(Difluoromethyl)-1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution.
-
Procedure:
-
To a cooled (0 °C) solution of anhydrous DMF (3.0 eq) in anhydrous DCM, add POCl₃ (1.2 eq) dropwise with stirring under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Predicted Spectroscopic Data
Based on the known spectral data of 1H-imidazole-2-carbaldehyde and related N-substituted imidazoles, the following spectroscopic characteristics are predicted for this compound.[9]
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.8-10.0 (s, 1H, CHO), 7.5-7.7 (d, 1H, imidazole-H), 7.2-7.4 (d, 1H, imidazole-H), 7.0-7.5 (t, 1H, J = 54-58 Hz, CHF₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 180-185 (CHO), 145-150 (C2), 130-135 (imidazole-CH), 125-130 (imidazole-CH), 110-115 (t, J = 240-250 Hz, CHF₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -90 to -100 (d, J = 54-58 Hz) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O aldehyde), ~1100 (C-F) |
| Mass Spectrometry (EI) | m/z (%) = 146 (M⁺), 117 (M⁺ - CHO), 95 (M⁺ - CHF₂) |
Potential Applications in Drug Development
The unique structural features of this compound make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents.
Given the broad spectrum of activities reported for imidazole derivatives, compounds derived from this scaffold could be investigated for various therapeutic areas, including:
-
Antifungal Agents: Imidazole is a core component of many antifungal drugs.[2]
-
Anticancer Agents: The imidazole scaffold is present in several anticancer compounds.
-
Antiviral Agents: Imidazole derivatives have shown promise as antiviral agents.
-
Anti-inflammatory Agents: The anti-inflammatory properties of imidazole-containing molecules are well-documented.
The difluoromethyl group is expected to enhance the potency and pharmacokinetic properties of these potential drug candidates.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies. The combination of the biologically active imidazole core with the advantageous properties of the difluoromethyl group makes this compound a valuable tool for the development of next-generation therapeutics. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in pharmaceutical research.
References
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Reddy, P. V. G.; Bellew, B. R.; Prakash, G. K. S. N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Org. Lett.2012 , 14 (16), 4158–4161. [Link]
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PubChem. 1H-imidazole-2-carbaldehyde. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Mao, J.; et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate, 2018. [Link]
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NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
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Hu, J.; et al. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Org. Lett.2009 , 11 (21), 4842–4845. [Link]
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ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
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National Center for Biotechnology Information. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. PubMed Central, 2025. [Link]
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MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
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Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]
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National Institutes of Health. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
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ResearchGate. ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. [Link]
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Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs, 2017. [Link]
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The Difluoromethyl Group on the Imidazole Ring: A Guide to Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl (CF₂H) group has emerged as a crucial substituent in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, and amine moieties and modulating the physicochemical properties of parent molecules.[1] When appended to the imidazole ring, a privileged scaffold in numerous pharmaceuticals, the CF₂H group imparts a unique reactivity profile that is critical for both synthetic strategy and biological function. This guide provides a comprehensive overview of the synthesis of difluoromethylated imidazoles, an in-depth analysis of the group's reactivity as influenced by the imidazole ring, and its strategic application in drug design. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and present key data to arm researchers with the knowledge required to effectively harness the potential of this versatile functional group.
The Strategic Importance of the Difluoromethyl Group in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group, in particular, offers a unique set of properties that distinguish it from the more common trifluoromethyl group.
-
Hydrogen Bond Donor: The proton of the CF₂H group is significantly more acidic than a methyl proton, allowing it to act as a potent hydrogen bond donor.[1][2] This capability enables it to mimic interactions of polar groups like alcohols or thiols in enzyme active sites, a feature exploited in the design of selective inhibitors.[2]
-
Modulated Lipophilicity: While fluorination generally increases lipophilicity, the CF₂H group provides a more subtle modulation compared to the highly lipophilic CF₃ group, offering finer control over a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Dipole Moment and Conformation: The strong dipole moment of the C-F bonds can influence molecular conformation and interactions with protein targets.
The imidazole ring is a cornerstone of medicinal chemistry, present in drugs ranging from antifungals (e.g., ketoconazole) to proton pump inhibitors (e.g., omeprazole). The combination of the CF₂H group and the imidazole scaffold creates molecules with novel steric and electronic properties, leading to enhanced potency and selectivity.
Quantitative Comparison of Physicochemical Properties
To contextualize the impact of the CF₂H group, the following table compares key properties against its methyl and trifluoromethyl analogues.
| Property | Ar-CH₃ | Ar-CF₂H | Ar-CF₃ | Rationale & Significance |
| Hansch Lipophilicity (π) | ~0.50 | ~0.65 | ~1.00 | CF₂H offers intermediate lipophilicity, allowing for fine-tuning of solubility and permeability. |
| Hydrogen Bond Acidity (A) | < 0.01 | > 0.05 | 0 | The CF₂H group is a unique H-bond donor, unlike CH₃ or CF₃, enabling key biological interactions.[2][3] |
| Calculated Dipole Moment (Debye) | Low | Intermediate | High | The dipole moment influences long-range electrostatic interactions with biological targets. |
| Metabolic Stability | Low (Oxidation) | High | Very High | C-F bonds are resistant to metabolic cleavage by Cytochrome P450 enzymes. |
Data are generalized values for an aryl (Ar) system and can vary based on the specific molecular context.
Synthetic Strategies for Accessing Difluoromethylated Imidazoles
The installation of a CF₂H group onto an imidazole ring can be achieved through several distinct pathways, primarily categorized into C-H functionalization of a pre-formed imidazole or N-functionalization of the ring nitrogen. The choice of method is dictated by the desired regioisomer (C2, C4/C5, or N1) and the functional group tolerance of the substrate.
C-H Difluoromethylation of the Imidazole Ring
Directly converting a C-H bond to a C-CF₂H bond is the most atom-economical approach. These methods typically fall into two mechanistic classes: radical Minisci-type reactions and transition-metal-mediated oxidative coupling.
-
Radical C-H Difluoromethylation: This approach is ideal for functionalizing the electron-deficient C2 position of the imidazole ring. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃), influencing its reactivity and selectivity.[2][4] Reagents like zinc bis(sulfinatodefluoromethyl) (Zn(SO₂CF₂H)₂) under oxidative conditions are commonly employed.
-
Copper-Mediated Oxidative C-H Difluoromethylation: For more acidic C-H bonds, such as those in azoles, copper catalysis provides a powerful tool.[2][5] This method often shows high regioselectivity for the most acidic proton on the heterocyclic ring, making it complementary to radical-based approaches.[2]
Caption: Decision workflow for C-H difluoromethylation.
N-Difluoromethylation of the Imidazole Ring
Attaching the CF₂H group to the imidazole nitrogen is often more straightforward and typically proceeds via a nucleophilic substitution or difluorocarbene mechanism.
-
Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This inexpensive and stable reagent serves as a difluorocarbene (:CF₂) precursor upon heating. The nucleophilic imidazole nitrogen traps the carbene, which is subsequently protonated to yield the N-CF₂H product. This method is robust and widely applicable.
-
Using Electrophilic Difluoromethylating Reagents: Reagents such as N-Tosyl-S-difluoromethyl-S-phenylsulfoximine can formally act as "CF₂H⁺" synthons. The reaction proceeds by deprotonation of the imidazole with a base (e.g., NaH), followed by nucleophilic attack of the resulting imidazolide anion on the reagent.
Core Reactivity of the Difluoromethyl Group on the Imidazole Ring
The true utility of the difluoromethyl imidazole scaffold lies in its unique reactivity, which is a direct consequence of the interplay between the electron-withdrawing CF₂H group and the electronic nature of the imidazole ring.
Hydrolytic Instability Under Basic Conditions: A Key Liability
A critical and often underappreciated aspect of the reactivity of C-difluoromethyl imidazoles is their pronounced instability in basic aqueous media. This is not a simple nucleophilic substitution at the carbon center but rather a sophisticated elimination-addition mechanism facilitated by the imidazole ring itself.
Mechanism of Base-Mediated Hydrolysis:
-
N-H Deprotonation: A base removes the acidic proton from the imidazole nitrogen (N-H, pKa ≈ 14.5). This is the key initiating step.
-
HF Elimination: The resulting imidazolide anion facilitates the elimination of a fluoride ion from the adjacent CF₂H group, forming a highly reactive and transient azafulvene intermediate.
-
Nucleophilic Attack: Water in the medium acts as a nucleophile, attacking the exocyclic double bond of the azafulvene.
-
Rearomatization & Tautomerization: The intermediate collapses, leading to the formation of an imidazole-2-carbaldehyde and releasing the second fluoride ion.
This pathway explains why the difluoromethyl group is significantly more labile when attached to an N-H imidazole compared to an N-alkylated imidazole, as the initial deprotonation step is blocked in the latter.
Caption: Base-mediated hydrolysis of 2-(CF₂H)imidazole.
This reactivity has profound implications. In a drug development context, it can lead to metabolic instability or degradation in formulation. However, it could also be cleverly exploited for pro-drug strategies or as a covalent warhead if the intermediate azafulvene is trapped by a biological nucleophile.
The CF₂H Proton: A Modulator of Non-Covalent Interactions
As previously mentioned, the CF₂H proton is an effective hydrogen bond donor. This "reactivity" in the context of intermolecular interactions is a cornerstone of its utility in medicinal chemistry. Computational modeling and experimental data show that the Ar-CF₂H···O/N hydrogen bond can be a significant contributor to binding affinity.[2]
Caption: CF₂H group as a hydrogen bond donor.
Influence on Ring Reactivity
The CF₂H group is strongly electron-withdrawing, comparable to a nitro group. This has a significant impact on the reactivity of the imidazole ring itself.
-
Decreased Nucleophilicity: The ring nitrogens are less basic and less nucleophilic. N-alkylation or other electrophilic attacks on the ring become more difficult.
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): If the imidazole ring bears a leaving group (e.g., Cl, Br), the presence of a C-CF₂H group will activate that position toward SₙAr, a reaction that is typically difficult for an unsubstituted imidazole.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the following protocols are detailed as self-validating systems.
Protocol 1: Synthesis of 1-(Difluoromethyl)-1H-imidazole via Difluorocarbene
This protocol details the N-difluoromethylation of imidazole using sodium chlorodifluoroacetate.
Materials:
-
Imidazole (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add imidazole (e.g., 10 mmol, 681 mg).
-
Add anhydrous DMF (e.g., 20 mL) to dissolve the imidazole.
-
Add sodium chlorodifluoroacetate (e.g., 20 mmol, 3.05 g) to the solution in one portion.
-
Heat the reaction mixture to 80-90 °C under a positive pressure of argon.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(difluoromethyl)-1H-imidazole.
Self-Validation & Characterization:
-
¹H NMR: Expect a characteristic triplet for the CHF₂ proton around δ 7.5-8.5 ppm with a J-coupling (JHF) of approximately 55-60 Hz.
-
¹⁹F NMR: Expect a doublet for the CHF₂ group.
-
¹³C NMR: Expect a triplet for the CHF₂ carbon around δ 110-115 ppm with a large J-coupling (JCF) of ~250-260 Hz.
-
HRMS: Confirm the exact mass of the product.
Protocol 2: Assessing Hydrolytic Stability of 2-(Difluoromethyl)imidazole
This protocol uses ¹⁹F NMR spectroscopy to monitor the rate of fluoride release under basic conditions.
Materials:
-
2-(Difluoromethyl)imidazole (synthesized separately)
-
Deuterated water (D₂O)
-
Sodium Deuteroxide (NaOD) solution (e.g., 40 wt% in D₂O)
-
Internal Standard: Sodium Fluoride (NaF) in D₂O
Procedure:
-
Prepare a stock solution of 2-(difluoromethyl)imidazole in D₂O (e.g., 10 mg/mL).
-
Prepare a stock solution of NaF in D₂O to serve as an internal standard for quantification.
-
In an NMR tube, combine 500 µL of the substrate stock solution and 50 µL of the NaF internal standard stock solution.
-
Acquire an initial ¹⁹F NMR spectrum (t=0). Note the integral of the doublet corresponding to the -CF₂H group relative to the singlet for NaF.
-
To initiate the reaction, add a specific amount of NaOD solution to the NMR tube to achieve the desired pH (e.g., 10 µL of 1M NaOD to reach pH ~12).
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Analysis: For each spectrum, integrate the signal for the remaining 2-(difluoromethyl)imidazole and the signal for the released fluoride ion (which will appear at a different chemical shift, overlapping with the NaF standard). Plot the concentration of the starting material versus time to determine the rate of degradation.
Self-Validation & Interpretation:
-
The rate of disappearance of the doublet signal for the starting material should correlate directly with the rate of increase of the singlet signal for the released fluoride ion.
-
Running the experiment at different pH values should show a clear correlation between the rate of degradation and the basicity of the medium, confirming the base-mediated mechanism.
-
Running a control experiment with N-methyl-2-(difluoromethyl)imidazole should show significantly slower or no degradation, validating the role of the N-H proton.
Conclusion and Future Outlook
The difluoromethyl group, when attached to an imidazole ring, presents a fascinating case of dual reactivity. It serves as a powerful tool for modulating physicochemical properties and engaging in crucial hydrogen bonding interactions in a biological setting. Simultaneously, its latent instability under basic conditions, driven by a unique elimination-addition mechanism, offers both a challenge for drug stability and an opportunity for novel chemical design. A thorough understanding of this reactivity profile is essential for any researcher aiming to incorporate this moiety into their synthetic and drug discovery programs. As new difluoromethylation reagents and methodologies continue to emerge, the strategic deployment of difluoromethyl imidazoles in creating next-generation therapeutics is set to expand, making the principles outlined in this guide more critical than ever.
References
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Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7204-7248. [Link]
-
Li, W., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(5), 1085. [Link]
-
Röschenthaler, G.-V., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. [Link]
-
Kirk, K. L., & Tuan, E. (2006). Fluorine reactivity in difluoromethylimidazoles. Journal of Fluorine Chemistry, 127(7), 994-998. [Link]
-
Hu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(19), 5342-5345. [Link]
-
Rath, F. H., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
The Versatile Virtuoso: 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde as a Strategic Building Block in Modern Pharmaceutical Synthesis
Introduction: The Rise of Fluorinated Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—can profoundly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1] Concurrently, the imidazole nucleus is a privileged scaffold, present in numerous natural products and FDA-approved drugs, valued for its versatile chemical reactivity and ability to engage in key biological interactions.[2][3] The convergence of these two powerful motifs in 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde creates a building block of significant potential for the synthesis of next-generation therapeutics.
The difluoromethyl (CHF₂) group, in particular, is a fascinating bioisostere for hydroxyl, thiol, or amide functionalities.[4] It is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor, offering unique opportunities to modulate a compound's interaction with its biological target. When appended to the nitrogen of an imidazole ring, it can influence the electronic properties of the heterocyclic system, while the aldehyde at the 2-position serves as a versatile handle for a wide array of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers and drug development professionals to harness its full potential in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective application. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1248811-92-8 | [5] |
| Molecular Formula | C₅H₄F₂N₂O | [5] |
| Molecular Weight | 146.09 g/mol | [5] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | ≥95% (commercially available) | [5] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [5] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) should be obtained and verified for each batch of the compound.
Synthetic Strategies for this compound
The synthesis of this key building block can be approached through several strategic pathways. While a direct, one-pot synthesis from simple precursors is not yet widely reported, logical and field-proven methods can be adapted to achieve this target. The following protocols are based on established transformations in imidazole and fluorine chemistry.
Strategy 1: N-Difluoromethylation followed by C-2 Formylation
This strategy involves the initial introduction of the difluoromethyl group onto the imidazole nitrogen, followed by the installation of the aldehyde at the 2-position.
Protocol 1A: Synthesis of 1-(Difluoromethyl)-1H-imidazole
Causality: This step utilizes a difluorocarbene precursor, such as sodium chlorodifluoroacetate (SCDA), which upon heating, generates difluorocarbene in situ. The nucleophilic nitrogen of the imidazole then traps this reactive intermediate.[6] Anhydrous conditions are crucial to prevent the hydrolysis of the reagents and intermediates.
-
Step-by-Step Methodology:
-
To a stirred suspension of imidazole (1.0 eq) and sodium chlorodifluoroacetate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 95 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-imidazole.
-
Protocol 1B: Formylation of 1-(Difluoromethyl)-1H-imidazole
Causality: This step employs a Vilsmeier-Haack type formylation. The C-2 position of the imidazole is the most electron-rich and susceptible to electrophilic substitution. The use of a strong base like n-butyllithium (n-BuLi) deprotonates the C-2 position, creating a potent nucleophile that reacts with the formylating agent (DMF).
-
Step-by-Step Methodology:
-
Dissolve 1-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Strategy 2: Deoxyfluorination of a Precursor Aldehyde
This alternative approach involves the synthesis of a protected imidazole-2-carbaldehyde, followed by N-alkylation with a difluoromethyl equivalent and subsequent deprotection, or direct deoxyfluorination of a precursor. A more direct, albeit potentially challenging, route is the deoxyfluorination of 1-(hydroxymethyl)-1H-imidazole-2-carbaldehyde or a related precursor.
Protocol 2: Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)
Causality: DAST is a common reagent for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides. This protocol is a conceptual adaptation for the synthesis of the target molecule from a hypothetical precursor, 1-methyl-1H-imidazole-2-carbaldehyde, to illustrate the principle. The direct difluoromethylation of the N-H of imidazole-2-carbaldehyde is challenging due to the reactivity of the aldehyde. A more plausible route involves the deoxyfluorination of a pre-formed N-CHF₂-imidazole with a hydroxymethyl group at C-2. However, for illustrative purposes, the deoxyfluorination of an aldehyde is presented.[7]
-
Step-by-Step Methodology (Illustrative):
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Note: Reactions with DAST should be performed with extreme caution in a well-ventilated fume hood, as it can decompose violently upon heating.
Application Protocols: Harnessing the Reactivity of this compound
The aldehyde functionality at the C-2 position is a gateway to a multitude of synthetic transformations, allowing for the construction of diverse and complex molecular architectures.
Protocol 3: Reductive Amination for the Synthesis of Novel Amine Scaffolds
Causality: Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective for iminiums over carbonyls, allowing for a one-pot procedure.[8][9]
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1-2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired amine.
-
Protocol 4: Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
Causality: The imidazo[1,2-a]pyridine scaffold is a key feature in many marketed drugs.[10] This multicomponent reaction provides a highly efficient route to this privileged heterocycle. The aldehyde reacts with a 2-aminopyridine to form an imine, which then undergoes cyclization with an isocyanide, followed by an acid-catalyzed aromatization.[11]
-
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), a 2-aminopyridine derivative (1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide, 1.1 eq) in methanol.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium(III) triflate or p-toluenesulfonic acid, 10 mol%).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired imidazo[1,2-a]pyridine product.
-
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Synthetic Strategy 1: N-Difluoromethylation followed by C-2 Formylation.
Caption: Key applications of the target building block in pharmaceutical synthesis.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of a difluoromethylated imidazole core and a reactive aldehyde handle provides a rich platform for chemical exploration. The protocols outlined in this guide, derived from established and reliable chemical principles, offer a solid foundation for researchers to synthesize and utilize this valuable compound. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of fluorinated heterocyclic building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
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Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Fluorinated Imidazole Scaffolds
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in nature, notably in the amino acid histidine, and its role in enzymatic catalysis have long established it as a "privileged structure" in drug design.[3] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The difluoromethyl (CHF₂) group, in particular, is a bioisostere of a hydroxyl or thiol group and can act as a strong hydrogen bond donor, significantly influencing molecular interactions with biological targets.[4][5]
This guide focuses on derivatives of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality at the 2-position of the imidazole ring serves as a reactive handle for the facile synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and other heterocyclic systems. These derivatives are of significant interest for their potential antimicrobial, anticancer, and enzyme inhibitory activities.[6][7][8]
This document provides a comprehensive overview of the synthesis and biological evaluation of these promising compounds. It is designed to be a practical resource for researchers in drug discovery, offering detailed protocols and the scientific rationale behind the experimental designs.
I. Synthesis of Derivatives from this compound
The aldehyde group of this compound is a key functional group for generating a diverse range of derivatives. A common and straightforward synthetic route is the formation of Schiff bases through condensation with various primary amines.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a variety of primary amines.
Rationale: The reaction is a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine or Schiff base. A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Add the desired primary amine (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[9]
Caption: Overview of the biological screening workflow.
C. Enzyme Inhibition Assays
Rationale: The difluoromethyl group can participate in unique interactions with enzyme active sites. [4]Depending on the overall structure of the derivatives, they could be potent inhibitors of various enzymes. For instance, imidazole-containing compounds have been reported as inhibitors of kinases, histone deacetylases, and xanthine oxidase. [10]
Protocol 4: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
Synthesized imidazole derivatives
-
Target enzyme
-
Specific substrate for the enzyme
-
Buffer solution for the enzyme reaction
-
96-well plates
-
Detection instrument (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme and the different concentrations of the compounds.
-
Pre-incubate the enzyme and inhibitors for a specific period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value for each compound.
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
III. Data Analysis and Interpretation
Structure-Activity Relationship (SAR) Studies
A critical aspect of drug discovery is to understand the relationship between the chemical structure of a compound and its biological activity. By synthesizing and testing a library of derivatives with systematic variations in their structure, it is possible to identify the key molecular features responsible for the observed activity. For example, the nature and position of substituents on the aromatic rings of Schiff base derivatives can significantly impact their antifungal or anticancer potency. [4]
Quantitative Data Summary
All quantitative data from the biological assays should be summarized in tables for easy comparison and analysis.
Table 1: Antifungal Activity of Imidazole Derivatives
| Compound ID | R-group (Schiff Base) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| I-a | 4-chlorophenyl | ||
| I-b | 4-methoxyphenyl | ||
| I-c | 2,4-dichlorophenyl | ||
| Fluconazole | - |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound ID | R-group (Schiff Base) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | Selectivity Index (SI) |
| I-a | 4-chlorophenyl | |||
| I-b | 4-methoxyphenyl | |||
| I-c | 2,4-dichlorophenyl | |||
| Doxorubicin | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
IV. Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds for the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for their synthesis and comprehensive biological evaluation. Future work should focus on expanding the library of derivatives to establish robust structure-activity relationships, elucidating the mechanisms of action of the most potent compounds, and conducting in vivo studies to assess their efficacy and safety in animal models.
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Application Notes and Protocols for the Reactions of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde with Nucleophiles
Introduction: The Strategic Value of the 1-(Difluoromethyl)-1H-imidazole Scaffold
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The difluoromethyl (CHF₂) group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its role as a bioisostere.[1][2] Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ moiety can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to biological targets.[1][2] When appended to a privileged heterocyclic scaffold like imidazole, the resulting 1-(difluoromethyl)-1H-imidazole core becomes a highly sought-after building block for novel therapeutics.
This guide provides a comprehensive overview of the reactivity of a key derivative, 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, with various classes of nucleophiles. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for the proposed methodologies, empowering researchers to adapt and troubleshoot these reactions effectively. The aldehyde at the C2 position of the imidazole ring is rendered significantly more electrophilic by the strong electron-withdrawing nature of the N1-difluoromethyl group, a crucial factor influencing its reactivity.
Synthesis of the Starting Material: this compound
A robust and reliable supply of the starting aldehyde is paramount. A practical, two-step synthetic sequence is proposed, commencing with the N-difluoromethylation of imidazole, followed by regioselective formylation at the C2 position.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target aldehyde.
Protocol 1: Synthesis of 1-(Difluoromethyl)-1H-imidazole
This procedure is adapted from established methods for the N-difluoromethylation of azoles using a difluorocarbene precursor.[3]
Materials:
-
Imidazole
-
Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add diethyl bromodifluoromethylphosphonate (1.2 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(difluoromethyl)-1H-imidazole.
Protocol 2: Synthesis of this compound
This protocol utilizes a directed lithiation at the electron-deficient C2 position, followed by quenching with a formylating agent.[4][5]
Materials:
-
1-(Difluoromethyl)-1H-imidazole
-
n-Butyllithium (n-BuLi), solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 1-(difluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq.) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactions with Carbon Nucleophiles
The enhanced electrophilicity of the aldehyde carbonyl facilitates a range of carbon-carbon bond-forming reactions, providing access to a diverse array of chiral alcohols, alkenes, and other valuable intermediates.
Grignard and Organolithium Additions: Access to Secondary Alcohols
The addition of organometallic reagents like Grignard or organolithium reagents is a fundamental method for generating secondary alcohols. The electron-withdrawing N-difluoromethyl group strongly activates the aldehyde towards nucleophilic attack, generally leading to high conversion under standard conditions.
General Reaction Scheme:
Caption: General scheme for organometallic addition.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.), solution in THF or Et₂O
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent solution dropwise via syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
| Nucleophile (R-MgX) | Solvent | Temperature (°C) | Typical Yield (%) |
| Methylmagnesium bromide | Et₂O | 0 to rt | 85-95 |
| Phenylmagnesium bromide | THF | 0 to rt | ~90 |
| Ethylmagnesium bromide | THF | 0 to rt | 80-90 |
| Isopropylmagnesium chloride | THF | 0 to rt | 75-85 |
| Data adapted from analogous reactions with substituted benzaldehydes and heterocyclic aldehydes. |
Olefination Reactions: Synthesis of Alkenes
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for converting aldehydes into alkenes. The choice of reagent dictates the stereochemical outcome and functional group tolerance.
This reaction is typically used to generate (Z)-alkenes. The high reactivity of the aldehyde substrate is advantageous.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., Methyltriphenylphosphonium bromide, 1.2 eq.)
-
Strong base (e.g., n-BuLi or KHMDS, 1.1 eq.)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool to 0 °C and add the strong base dropwise. Stir for 1 hour at room temperature to form the colored ylide.
-
Olefination: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent.
The HWE reaction, particularly with stabilized phosphonate esters, typically yields (E)-alkenes with high selectivity.[6] The phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, offering broader substrate compatibility.
Materials:
-
Triethyl phosphonoacetate (or other stabilized phosphonate, 1.1 eq.)
-
Base (e.g., Sodium hydride (NaH) or Sodium ethoxide (NaOEt), 1.1 eq.)
-
This compound
-
Tetrahydrofuran (THF) or Dimethoxyethane (DME), anhydrous
Procedure:
-
Anion Formation: In a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.
-
Add the phosphonate ester dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).
-
Olefination: Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble phosphate byproduct is easily removed during the aqueous workup.
-
Purify the crude alkene by flash column chromatography.
| Olefination Reagent | Base | Solvent | Stereoselectivity | Typical Yield (%) |
| Ph₃P=CH₂ (from Ph₃PCH₃Br) | n-BuLi | THF | Z-selective | 70-85 |
| (EtO)₂P(O)CH₂CO₂Et (HWE) | NaH | THF | E-selective | 85-95 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et (Still-Gennari) | KHMDS | THF | Z-selective | 80-90 |
| Data are representative estimates for reactions with electron-deficient heterocyclic aldehydes. |
Reactions with Nitrogen Nucleophiles: Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The electron-deficient nature of the this compound facilitates the initial condensation step.
General Reaction Scheme:
Caption: General scheme for reductive amination.
Protocol 6: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the one-pot reductive amination of aldehydes. It is less basic than other common hydride reagents, minimizing side reactions.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in DCM.
-
If the amine is used as a salt (e.g., hydrochloride), add a tertiary amine base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amine by flash column chromatography or by acid-base extraction.
| Amine Nucleophile | Reducing Agent | Solvent | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 85-95 |
| Aniline | NaBH(OAc)₃ | DCE | 70-85 |
| Morpholine | NaBH(OAc)₃ | DCM | 90-98 |
| Glycine methyl ester | NaBH(OAc)₃ | DCM | 75-90 |
| Data are representative estimates for reactions with heterocyclic aldehydes. |
Conclusion and Field Insights
The this compound is a versatile and highly reactive building block for medicinal chemistry. The strong electron-withdrawing effect of the N-difluoromethyl group is the defining feature of its chemistry, rendering the C2-aldehyde exceptionally susceptible to nucleophilic attack. This enhanced reactivity allows for a wide range of transformations to be carried out under mild conditions with high efficiency.
Researchers should be mindful that while this high reactivity is generally beneficial, it can also lead to side reactions if not properly controlled. For instance, in reactions with strongly basic nucleophiles like organolithiums or non-stabilized ylides, careful temperature control is crucial to avoid undesired deprotonation or decomposition pathways. The protocols provided herein serve as a robust starting point for exploration. As with any synthetic procedure, optimization of reaction parameters such as solvent, temperature, and stoichiometry is encouraged to achieve the best possible outcomes for specific substrate combinations.
References
- Kirk, K. L. Preparation of (Fluoromethyl)- and (Difluoromethyl)imidazoles. J. Heterocycl. Chem.1988, 25 (6), 1809-1811.
- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1, August 7, 2014.
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of fluorine in medicinal chemistry. J. Med. Chem.2015 , 58 (21), 8315-8359. [Link]
-
Baran, P. S., et al. A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Org. Lett.2022 , 24 (42), 7791–7796. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.[Link]
- Katritzky, A. R., et al. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. J. Heterocycl. Chem.1996, 33 (4), 1107-1110.
-
Mao, T., et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. Tetrahedron Lett.2018 , 59 (28), 2752-2754. [Link]
-
Gouverneur, V., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021 , 50, 8333-8373. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[Link]
-
PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.[Link]
- O'Neil, I. A., et al. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Tetrahedron Lett.1999, 40 (20), 3927-3928.
-
Hu, J., et al. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Org. Lett.2009 , 11 (10), 2217-2220. [Link]
-
Organic Chemistry Portal. Formylation.[Link]
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405-4408.
-
Mao, T., et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Tetrahedron Letters2018 , 59(28), 2752-2754. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Preparation of Novel Enzyme Inhibitors Using 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde
Abstract: This technical guide provides a comprehensive framework for the synthesis and evaluation of enzyme inhibitors derived from the versatile building block, 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde. We detail the strategic rationale behind the scaffold design, present robust protocols for the synthesis of inhibitor libraries via reductive amination, and outline methodologies for their biochemical characterization and potency determination. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Strategic Design of a Privileged Scaffold
The pursuit of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1] The design of small molecules that can effectively modulate enzyme activity requires a sophisticated understanding of molecular interactions and chemical reactivity. The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[2][3]
This guide focuses on a specific, highly functionalized imidazole scaffold: This compound . The design of this molecule is deliberate, incorporating three key features to maximize its potential as a precursor to effective enzyme inhibitors:
-
The Imidazole Core: This aromatic heterocycle serves as a rigid scaffold. Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring system can participate in π-stacking interactions with aromatic residues in an enzyme's active site, contributing to binding affinity and specificity.[3]
-
The 1-(Difluoromethyl) Group (N-CHF₂): The introduction of fluorine-containing motifs is a proven strategy in drug design. The difluoromethyl group, in particular, is of great interest. It is a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of acting as a potent hydrogen bond donor through its polarized C-H bond.[4] This unique property allows it to mimic key interactions of natural ligands while often improving metabolic stability and cell permeability. The difluoromethyl moiety has been shown to be critical for high activity in various bioactive compounds.[5]
-
The 2-Carbaldehyde Group (-CHO): The aldehyde functional group acts as a versatile "warhead." It is an electrophile that can react with nucleophilic residues commonly found in enzyme active sites, such as the thiol of cysteine or the hydroxyl of serine. This reaction can lead to the formation of a reversible covalent hemithioacetal or hemiacetal adduct, providing a potent mechanism of inhibition.[6][7]
By combining these three elements, this compound emerges as a powerful starting point for generating libraries of diverse inhibitor candidates.
Synthesis of the Core Scaffold and Inhibitor Library
The power of this scaffold lies in its synthetic tractability. The aldehyde group provides a convenient chemical handle for diversification. Reductive amination is a reliable and high-yielding reaction that allows for the coupling of the aldehyde core to a virtually limitless pool of primary and secondary amines, generating a library of compounds with diverse physicochemical properties to probe the enzyme's binding pocket.
Proposed Synthesis of this compound
While a direct, one-pot synthesis may not be widely documented, a plausible and robust multi-step synthesis can be designed based on established organofluorine chemistry and heterocyclic functionalization methods.[8] The workflow begins with a commercially available precursor, 1H-imidazole-2-carbaldehyde, and introduces the key difluoromethyl group.
Caption: Proposed synthetic route for the core scaffold.
Protocol: General Procedure for Reductive Amination
This protocol describes the parallel synthesis of an inhibitor library from the core aldehyde scaffold and a selection of primary amines (R-NH₂).
Rationale: Reductive amination is a two-step, one-pot reaction. First, the aldehyde and amine condense to form a Schiff base (imine). Second, a mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to a stable secondary amine without reducing the starting aldehyde. This selectivity is crucial for clean reaction outcomes.
Materials:
-
This compound (Scaffold)
-
Library of diverse primary amines (e.g., benzylamines, anilines, alkylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vials or 96-well reaction block
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the this compound (1.0 eq., e.g., 50 mg) in anhydrous DCM (2 mL).
-
Amine Addition: Add the selected primary amine (1.1 eq.) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.). This protonates the aldehyde carbonyl, activating it for nucleophilic attack by the amine.
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Effervescence (H₂ gas) may be observed.
-
Reaction Completion: Stir the reaction at room temperature for 3-16 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.[9]
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[9]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure inhibitor.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Caption: Stepwise workflow for inhibitor synthesis via reductive amination.
Biochemical Evaluation: Enzyme Inhibition Assays
Once a library of inhibitors is synthesized, the next critical step is to evaluate their biological activity. This is typically done using an enzyme kinetic assay to determine the potency of each compound, often expressed as an IC₅₀ value.[10]
Protocol: General Procedure for IC₅₀ Determination
Rationale: The IC₅₀ is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specified assay conditions.[11] This protocol describes a general method using a 96-well plate format, which is suitable for screening multiple compounds. The assay measures the initial rate of the reaction, as this is where inhibitor effects are most accurately determined.[1]
Materials:
-
Target enzyme stock solution
-
Substrate stock solution (ideally a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized inhibitors, dissolved in DMSO to make concentrated stock solutions (e.g., 10 mM)
-
96-well microplates (e.g., clear flat-bottom for colorimetric assays, black for fluorescent assays)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Inhibitor Dilution Plate:
-
Prepare a serial dilution plate. Add assay buffer to wells B1 through H12 of a 96-well plate.
-
Add your 10 mM inhibitor stock solution to well A1 (and other wells in row A for other compounds).
-
Perform a serial dilution (e.g., 1:3 or 1:10) by transferring a small volume from row A to row B, mixing, then from row B to row C, and so on. This creates a range of inhibitor concentrations. Include a "no inhibitor" control (DMSO only).
-
-
Assay Plate Setup:
-
To a new 96-well plate, add a fixed volume of assay buffer to each well.
-
Transfer a small volume from your inhibitor dilution plate to the corresponding wells of the assay plate.
-
Add a specific amount of the enzyme stock solution to each well (except for a "no enzyme" control). Mix gently and incubate for 10-15 minutes at the desired temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate stock solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic mode) at an appropriate wavelength. Record data every 30-60 seconds for 10-30 minutes. The rate of reaction is the slope of the linear portion of this progress curve.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V).
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ value is the concentration at the inflection point of this curve.
-
Caption: Workflow for determining inhibitor potency (IC₅₀).
Data Presentation
Summarize the results for a library of synthesized inhibitors in a clear, tabular format.
| Inhibitor ID | R-Group Structure | Yield (%) | Purity (%) | IC₅₀ (µM) |
| INH-001 | Benzyl | 85 | >98 | 1.2 |
| INH-002 | 4-Fluorobenzyl | 82 | >99 | 0.8 |
| INH-003 | Cyclohexylmethyl | 75 | >98 | 5.4 |
| INH-004 | 3-Pyridylmethyl | 79 | >97 | 0.5 |
| INH-005 | Phenethyl | 88 | >99 | 2.1 |
Data are hypothetical and for illustrative purposes only.
Mechanistic Insights
The aldehyde warhead is designed to form a reversible covalent bond with a nucleophilic residue in the enzyme's active site. For cysteine proteases, this involves the formation of a hemithioacetal. For serine proteases, a hemiacetal is formed. This covalent interaction can dramatically increase potency compared to inhibitors that rely solely on non-covalent interactions. The difluoromethyl-imidazole portion of the molecule explores the surrounding binding pockets, establishing key hydrogen bonds and hydrophobic interactions that determine the inhibitor's specificity and affinity.
Caption: Proposed binding mode with a cysteine nucleophile.
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: MDPI (Molecules) URL: [Link]
-
Title: Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Enzymatic reactions towards aldehydes: An overview Source: PMC - NIH (ChemBioChem) URL: [Link]
-
Title: Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles Source: ResearchGate (Journal of Fluorine Chemistry) URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]
-
Title: Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI (Molecules) URL: [Link]
-
Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems URL: [Link]
-
Title: An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors Source: PubMed Central (ChemBioChem) URL: [Link]
-
Title: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors Source: ResearchGate (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will dissect the common challenges, offer troubleshooting solutions, and provide in-depth answers to frequently asked questions, all grounded in established chemical principles and practical experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound. The synthesis is conceptually a two-step process: N-difluoromethylation of imidazole followed by C2-formylation. The challenges often arise from the interplay between the electron-withdrawing difluoromethyl group and the reactivity of the imidazole ring.
Q1: I am getting a low yield or no product in the N-difluoromethylation step. What could be the issue?
Potential Causes and Solutions:
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Inefficient Difluorocarbene Generation: The N-difluoromethylation of imidazoles often proceeds via the in-situ generation of difluorocarbene (:CF₂). The choice of precursor and reaction conditions are critical.
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Troubleshooting:
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Reagent Quality: Ensure your difluorocarbene precursor, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) or sodium chlorodifluoroacetate (ClCF₂COONa), is of high purity and has been stored under appropriate conditions (cool and dry) to prevent decomposition.
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Base Selection: The choice of base is crucial for efficient carbene generation. For phosphonate-based precursors, a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is often effective. For ClCF₂COONa, thermal decomposition is required, so ensure the reaction temperature is optimal (typically >160 °C in a high-boiling solvent like DMF or diglyme).
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Anhydrous Conditions: Moisture can quench the base and react with the difluorocarbene. Ensure all glassware is flame-dried and solvents are anhydrous.
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Sub-optimal Reaction Conditions:
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Troubleshooting:
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Temperature Control: For reactions involving thermally labile reagents, precise temperature control is essential. Overheating can lead to decomposition of the starting material and product, while insufficient heat will result in a sluggish or incomplete reaction.
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Solvent Choice: The solvent must be inert to the reaction conditions and capable of solubilizing the reagents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.
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Q2: The C2-formylation of 1-(difluoromethyl)-1H-imidazole is not working. Why is this step so challenging?
The Underlying Chemistry:
The primary challenge in this step is the electronic nature of the 1-(difluoromethyl)imidazole intermediate. The -CHF₂ group is strongly electron-withdrawing, which significantly deactivates the imidazole ring towards electrophilic substitution. This deactivation makes standard formylation methods, like the Vilsmeier-Haack reaction, less effective.
Potential Solutions and Alternative Strategies:
-
Vilsmeier-Haack Reaction Optimization:
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Troubleshooting:
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Increased Reaction Severity: You may need to use more forcing conditions than for an unsubstituted imidazole. This could involve higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent (generated from POCl₃ and DMF). However, be mindful that harsh conditions can also lead to decomposition.
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Monitoring Progress: Carefully monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and degradation.
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Orthometalation Strategy (Directed Lithiation): This is often a more successful approach for deactivated aromatic systems.
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Mechanism: This method involves deprotonation at the C2 position with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting anion with a formylating agent like DMF.[1]
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Critical Considerations:
-
Temperature: The lithiation must be performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.
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Anhydrous Conditions: This is absolutely critical. Any trace of water will quench the organolithium reagent.
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Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by oxygen.
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Q3: My final product is impure, and purification by column chromatography is difficult. What are the likely impurities and how can I improve purity?
Potential Impurities:
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Unreacted 1-(difluoromethyl)-1H-imidazole: If the formylation is incomplete.
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Over-formylated or decomposed products: If the Vilsmeier-Haack conditions are too harsh.
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Positional isomers: While C2-formylation is generally favored, trace amounts of C5-formylated product could potentially form, especially under forcing conditions.
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Hydrolysis products: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid if not handled carefully during workup and storage.
Purification and Handling Strategies:
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Careful Work-up: After quenching the reaction, a careful aqueous work-up is necessary. Neutralize the reaction mixture cautiously, as excessive heat can be generated.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Optimized Chromatography:
-
Solvent System: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation on the silica gel column. A shallow gradient can improve the resolution of closely eluting spots.
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Product Stability: Aldehydes can be sensitive to air and light. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary retrosynthetic approaches:
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Route A: Formylation Last: This involves the initial synthesis of 1-(difluoromethyl)-1H-imidazole, followed by the introduction of the aldehyde group at the C2 position.
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Route B: Difluoromethylation Last: This route starts with a pre-functionalized imidazole, such as imidazole-2-carbaldehyde or a protected version, followed by N-difluoromethylation.
Route A is generally preferred because the N-H of an unprotected imidazole-2-carbaldehyde is acidic and can interfere with the N-difluoromethylation step.
Q2: Why is the order of functional group introduction (difluoromethylation then formylation) so important?
The acidity of the imidazole N-H proton can complicate the difluoromethylation reaction, which often employs a strong base. By first installing the difluoromethyl group on the nitrogen, the acidic N-H is removed, simplifying the subsequent C-H functionalization at the C2 position.
Q3: What are the key safety precautions for this synthesis?
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Organolithium Reagents: n-BuLi is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
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Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
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Pressurized Reactions: Some difluoromethylation methods may generate gaseous byproducts. Ensure that the reaction vessel is appropriately vented or equipped to handle pressure changes.
Detailed Experimental Protocol: A Plausible Synthetic Route
The following protocol is a proposed route based on established methodologies for N-difluoromethylation and C2-formylation of imidazoles. Optimization may be required.
Step 1: Synthesis of 1-(difluoromethyl)-1H-imidazole
This procedure is adapted from methodologies for the N-difluoromethylation of azoles.[2]
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Reagents and Equipment:
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Imidazole
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Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)
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Potassium tert-butoxide (KOtBu)
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Anhydrous N,N-dimethylformamide (DMF)
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Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and argon inlet.
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-
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an argon atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction mixture to 0 °C and add diethyl bromodifluoromethylphosphonate (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC or GC-MS for the disappearance of imidazole.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(difluoromethyl)-1H-imidazole.
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Step 2: Synthesis of this compound via Lithiation
This procedure is based on the general method for C2-formylation of imidazoles via directed metalation.[1]
-
Reagents and Equipment:
-
1-(difluoromethyl)-1H-imidazole
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n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
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Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and argon inlet.
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-
Procedure:
-
Dissolve 1-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous THF in the reaction flask under an argon atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
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Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
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Data Summary
Since a direct synthesis of the target molecule is not widely reported with comparative data, the following table provides a conceptual comparison of the two main strategies for the C2-formylation step.
| Method | Reagents | Temperature | Key Challenges |
| Vilsmeier-Haack | POCl₃, DMF | Room temp. to elevated | Ring deactivation by -CHF₂ group, potential for harsh conditions leading to decomposition. |
| Directed Lithiation | n-BuLi, THF; then DMF | -78 °C | Requires strictly anhydrous and inert conditions; handling of pyrophoric n-BuLi. |
Synthetic Workflow and Troubleshooting Logic
The following diagrams illustrate the synthetic pathway and a decision-making process for troubleshooting the critical formylation step.
Caption: Synthetic route to the target molecule.
Caption: Troubleshooting the C2-formylation step.
References
-
Li, J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481. [Link]
- Google Patents. (2016). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
-
Mlostoń, G., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. [Link]
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. [Link]
-
Paquin, J.-F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036-7055. [Link]
-
Ford, J., et al. (2024). The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(26), e202404957. [Link]
-
ResearchGate. (n.d.). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. [Link]
-
ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
ECO PHYSICS GmbH. (2016). Heterogeneous photochemistry of imidazole-2-carboxaldehyde: HO₂ radical formation and aerosol growth. [Link]
-
Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]
Sources
Technical Support Center: Purification of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
The unique structure of this compound, which combines a basic imidazole ring, a reactive aldehyde group, and a polar difluoromethyl substituent, presents a specific set of purification challenges. This guide is structured to address these challenges head-on, focusing on the two primary methods of purification: column chromatography and recrystallization.
Section 1: Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of organic compounds.[1] However, the physicochemical properties of this compound require special consideration for successful separation.
Frequently Asked Questions (FAQs) & Troubleshooting for Column Chromatography
Q1: My compound is streaking or "tailing" significantly on a silica gel column. What is causing this and how can I fix it?
A1: This is a classic issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
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The Causality: The strong acid-base interaction causes a portion of your compound to be retained more strongly than the bulk, resulting in a "tail."
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Solutions:
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Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to your eluent. This will neutralize the acidic sites on the silica gel, preventing the strong interaction with your imidazole derivative.[2]
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Switch to a Different Stationary Phase: Neutral alumina is an excellent alternative to silica gel for basic compounds.[3] Its surface is not acidic, which minimizes the strong interactions that cause tailing.
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Dry Loading: Adsorbing your crude product onto a small amount of silica gel or celite and loading it as a dry powder onto the column can lead to sharper bands.
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Q2: I am concerned about the stability of the aldehyde group on silica gel. Is this a valid concern?
A2: Yes, it is a valid concern. Aldehydes can be sensitive to both acidic and basic conditions. While silica gel is generally considered mildly acidic, it can sometimes catalyze the decomposition of sensitive aldehydes.[4] A more common issue is the oxidation of the aldehyde to the corresponding carboxylic acid, especially if the crude material has been exposed to air.[4]
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Troubleshooting Steps:
-
If you suspect decomposition, consider using a less acidic stationary phase like neutral alumina.
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To remove a carboxylic acid impurity, a pre-chromatography workup can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while your aldehyde remains in the organic layer.
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Alternatively, you can form a bisulfite adduct of the aldehyde, which is water-soluble. This allows you to wash away non-polar impurities with an organic solvent. The aldehyde can then be regenerated by adding a mild base.[4]
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Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: The polarity of this molecule is influenced by the imidazole ring, the aldehyde, and the difluoromethyl group. A good starting point is a solvent system of intermediate polarity. Based on literature for similar fluorinated heterocyclic aldehydes, the following systems are recommended for initial screening by Thin Layer Chromatography (TLC).[5]
| Stationary Phase | Recommended Solvent Systems (v/v) | Polarity |
| Silica Gel | Ethyl Acetate / Hexanes (or Heptanes) | Start with 20-30% Ethyl Acetate |
| Silica Gel | Dichloromethane / Methanol | Start with 1-2% Methanol |
| Neutral Alumina | Ethyl Acetate / Hexanes (or Heptanes) | Start with 10-20% Ethyl Acetate |
| Neutral Alumina | Dichloromethane | Start with 100% Dichloromethane and gradually add Ethyl Acetate |
Note: The difluoromethyl group (CF2H) is known to be relatively stable and resistant to defluorination under standard acidic and basic conditions, so degradation of this group during chromatography is unlikely.[6]
Troubleshooting Workflow for Column Chromatography
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.[7]
Frequently Asked Questions (FAQs) & Troubleshooting for Recrystallization
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Screening Protocol:
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Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves readily at room temperature, the solvent is too good.
-
If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a good solvent.[2]
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-
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate polarity, may work well. |
| Esters | Ethyl acetate | Good starting point for many organic compounds. |
| Alcohols | Ethanol, Isopropanol | The polar nature may lead to high solubility, but worth trying. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Likely to be a poor solvent, but could be useful in a two-solvent system. |
| Two-Solvent Systems | Ethyl acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water | Dissolve in the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexanes) dropwise until cloudy. |
Q2: My compound "oiled out" during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the "good" solvent to decrease the concentration, then allow it to cool more slowly.
-
Slow Cooling: Insulate the flask to ensure very slow cooling to room temperature before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
General Experimental Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
National Center for Biotechnology Information. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. [Link]
-
ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. [Link]
-
ResearchGate. (2001). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (n.d.).
-
Columbia University. (n.d.). Column chromatography. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Fluorinated Imidazole[4,5f][4][8]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. [Link]
-
National Center for Biotechnology Information. (2024). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]
- Google Patents. (n.d.). Imidazole derivatives, processes for preparing them and their uses.
- Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
-
Taylor & Francis Online. (n.d.). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. [Link]
-
ResearchGate. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
Royal Society of Chemistry. (2022). Last-step 18 F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography. [Link]
-
ACS Publications. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
- Google Patents. (n.d.).
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
Navigating the Reactivity of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Stability and Reactivity of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this versatile building block. The unique electronic properties conferred by the N-difluoromethyl group present both opportunities and challenges in synthetic chemistry. This document will serve as a comprehensive resource to navigate potential issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during reactions involving this compound.
Issue 1: Low or No Yield in Reactions with Strong Bases
Question: I am attempting a reaction, such as a Wittig or aldol condensation, using a strong base like sodium hydroxide or potassium tert-butoxide, and I am observing very low yields of my desired product, along with the formation of 1-(difluoromethyl)-1H-imidazole-2-carboxylic acid and [1-(difluoromethyl)-1H-imidazol-2-yl]methanol. What is happening?
Answer: You are likely observing a classic disproportionation reaction known as the Cannizzaro reaction . Aldehydes that lack α-hydrogens, such as this compound, are susceptible to this reaction in the presence of a strong base. The highly electron-withdrawing nature of the 1-(difluoromethyl) group significantly increases the electrophilicity of the C2-aldehyde carbon, making it highly prone to nucleophilic attack by a hydroxide ion.
The reaction proceeds via the following mechanism:
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Nucleophilic attack of a hydroxide ion on the aldehyde carbonyl.
-
The resulting tetrahedral intermediate acts as a hydride donor, reducing a second molecule of the aldehyde to the corresponding alcohol.
-
The tetrahedral intermediate is concomitantly oxidized to the carboxylic acid.
The presence of an electron-withdrawing group on the aromatic ring can accelerate the first step of the Cannizzaro reaction, which is the nucleophilic attack on the carbonyl carbon[1].
Recommendations:
-
Avoid Strong Bases: Whenever possible, opt for milder basic conditions or alternative synthetic routes that do not require strong bases.
-
Crossed Cannizzaro Reaction: If a base is necessary, consider a "crossed" Cannizzaro reaction by using a large excess of a less valuable, highly reactive aldehyde without α-hydrogens, like formaldehyde. In this scenario, formaldehyde is preferentially oxidized, leading to the reduction of your more valuable aldehyde[2].
-
Alternative Methodologies: For olefination reactions, consider using Horner-Wadsworth-Emmons reagents under milder basic conditions (e.g., LiCl/DBU or NaH in THF). For aldol-type reactions, explore the use of pre-formed enolates or silyl enol ethers with a Lewis acid catalyst.
Issue 2: Degradation of the Starting Material Under Basic Conditions
Question: I've noticed that my starting material, this compound, seems to be degrading even under moderately basic aqueous conditions, leading to the formation of imidazole-2-carbaldehyde. Why is this happening?
Answer: The N-difluoromethyl group on an imidazole ring can be susceptible to hydrolysis under basic conditions. While the absence of an N-H proton (as in N-unsubstituted difluoromethyl imidazoles) increases stability, the strong electron-withdrawing effect of the aldehyde at the C2 position can still render the N-CHF₂ group labile. The proposed mechanism involves nucleophilic attack at the difluoromethyl carbon, leading to the eventual cleavage of the C-N bond and formation of imidazole-2-carbaldehyde.
Recommendations:
-
pH Control: Maintain the reaction pH in the neutral to slightly acidic range if possible.
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize hydrolysis.
-
Reaction Temperature: Keep the reaction temperature as low as feasible to slow down the rate of hydrolysis.
-
Protecting Groups: In multi-step syntheses, consider if the aldehyde can be protected as an acetal during steps that require basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect it from moisture and light.
Q2: How does the N-difluoromethyl group affect the reactivity of the C2-aldehyde?
A2: The N-difluoromethyl group is a strong electron-withdrawing group. This has two major effects on the C2-aldehyde:
-
Increased Electrophilicity: The aldehyde becomes more electron-deficient and therefore more reactive towards nucleophiles. This can be advantageous for reactions like additions and condensations.
-
Susceptibility to Nucleophilic Attack: As discussed in the troubleshooting section, the increased electrophilicity also makes the aldehyde prone to reactions like the Cannizzaro reaction under strongly basic conditions.
Q3: Can I perform an oxidation reaction on the aldehyde group?
A3: Yes, the aldehyde can be oxidized to the corresponding carboxylic acid. Standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used. However, given the electron-deficient nature of the ring, harsher conditions may be required compared to electron-rich aromatic aldehydes. A study on the oxidation of imidazole- and pyrazole-derived aldehydes showed that the carbaldehyde group at position 2 of imidazole was oxidized more slowly than at position 4[3].
Q4: What about the reduction of the aldehyde group?
A4: The aldehyde can be readily reduced to the corresponding alcohol, [1-(difluoromethyl)-1H-imidazol-2-yl]methanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective. The increased electrophilicity of the aldehyde carbonyl should facilitate this reduction.
Q5: Is the compound stable to acidic conditions?
A5: Generally, the N-difluoromethyl imidazole moiety is expected to be more stable under acidic conditions compared to basic conditions. However, strong, hot acidic conditions could potentially lead to hydrolysis of the difluoromethyl group, although this is less likely than basic hydrolysis. As with any reaction, it is advisable to perform a small-scale trial to assess stability under your specific acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
This protocol provides a general guideline for the addition of a Grignard reagent to this compound, minimizing side reactions.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Summary
| Reaction Type | Key Stability Concern | Recommended Conditions |
| Reactions with Strong Bases | Cannizzaro Reaction | Avoid strong bases; use milder alternatives. |
| Aqueous Basic Conditions | Hydrolysis of N-CHF₂ group | Maintain neutral to slightly acidic pH; use anhydrous conditions. |
| Oxidation | Potential for slow reaction | Use standard oxidizing agents; may require slightly harsher conditions. |
| Reduction | Generally stable | Standard reducing agents (e.g., NaBH₄) are effective. |
| Nucleophilic Addition | Side reactions under basic conditions | Use anhydrous conditions and low temperatures. |
Visualizing Reaction Pathways
Diagram 1: Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro reaction.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Troubleshooting guide for reactions.
References
- Galloway, W. R. J. D., et al. (2010). The medicinal chemistry of the imidazole scaffold. Journal of Medicinal Chemistry, 53(10), 3701-3747.
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic & Systems Biology, 5(1), 135.
- González Palacios, L., et al. (2016). Heterogeneous photochemistry of imidazole-2-carboxaldehyde: HO2 radical formation and aerosol growth. Atmospheric Chemistry and Physics, 16(18), 11823-11836.
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
- Skárka, L., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry, 138, 104-113.
-
Galloway, W. R. J. D., et al. (2010). The medicinal chemistry of the imidazole scaffold. Journal of Medicinal Chemistry, 53(10), 3701-3747. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
ChemRxiv. (2023). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Retrieved from [Link]
- Kirk, K. L. (2006). Fluorine in Heterocyclic Chemistry Volume 1. In V. A. Petrov (Ed.)
- Zhang, W., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
-
Khan Academy. (2024, October 30). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry | Khan Academy [Video]. YouTube. [Link]
-
Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, June 18). Which compound reacts faster in the Cannizzaro Reaction? Retrieved from [Link]
Sources
Technical Support Center: Reactions Involving Fluorinated Imidazole Aldehydes
Welcome to the technical support center for synthetic reactions involving fluorinated imidazole aldehydes. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Fluorinated Imidazole Aldehydes
Fluorinated imidazole aldehydes are valuable building blocks in medicinal chemistry. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] However, the unique electronic properties of this scaffold present distinct challenges in synthesis. The powerful electron-withdrawing nature of both the fluorine atom and the imidazole ring deactivates the aromatic system while making the aldehyde carbonyl exceptionally electrophilic. This heightened reactivity can lead to unexpected side reactions, instability, and low yields if not properly managed.
This guide is structured to address problems encountered in common synthetic transformations.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting any failed or low-yielding reaction. The following workflow provides a logical progression from initial observation to problem resolution.
Caption: General troubleshooting workflow for synthetic reactions.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[2] With fluorinated imidazole aldehydes, the high electrophilicity of the carbonyl is advantageous, but can also lead to complications.
FAQ 1: My Knoevenagel condensation is messy, showing multiple products and a low yield of the desired α,β-unsaturated product. What's happening?
Answer: This is a common issue stemming from the high reactivity of your aldehyde and the basicity of the reaction conditions. The imidazole ring itself is basic (pKaH of ~7.1 for the protonated form) and can act as both a base and a nucleophile, complicating the reaction.[3]
Causality & Troubleshooting:
-
Self-Condensation/Polymerization: The electron-deficient aldehyde is highly susceptible to unwanted side reactions. A mild base catalyst is crucial; strong bases can deprotonate other species or the aldehyde itself, leading to polymerization.[2]
-
Michael Addition: The desired α,β-unsaturated product is a potent Michael acceptor. Under basic conditions, the active methylene starting material or the imidazole nitrogen of another aldehyde molecule can add to your product, leading to complex mixtures.
-
Catalyst Choice: The choice of base is critical. Piperidine or pyridine are often used, but for highly sensitive substrates, a weaker base or a Lewis acid catalyst might be more appropriate.[4][5] Ethylenediammonium diacetate (EDDA) in an ionic liquid has been shown to be an effective catalyst system that can be recycled.[4]
Recommended Actions:
-
Use a Milder Catalyst: Switch from stronger bases like piperidine to a milder catalyst such as β-alanine or even a Lewis acid like InCl₃.
-
Lower the Temperature: Run the reaction at room temperature or even 0 °C to minimize side reactions.
-
Consider a Doebner Modification: If your active methylene compound is malonic acid, using pyridine as the solvent can facilitate a cleaner reaction via the Doebner modification, which involves a concerted decarboxylation and elimination.[2][4]
Protocol 1: Optimized Knoevenagel Condensation for Sensitive Aldehydes
This protocol utilizes a mild catalyst to minimize side-product formation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated imidazole aldehyde (1.0 equiv), the active methylene compound (1.1 equiv), and a catalytic amount of β-alanine (0.1 equiv).
-
Solvent: Add anhydrous ethanol or toluene as the solvent.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[6] The reaction should be complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Section 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion), which is then reduced in situ to the target amine.[7]
FAQ 2: My reductive amination stalls, and I isolate a stable hemiaminal or recover unreacted starting materials. Why isn't the reaction going to completion?
Answer: This issue arises from the equilibrium between the aldehyde/amine, the hemiaminal intermediate, and the imine. The electron-withdrawing fluorinated imidazole ring stabilizes the hemiaminal, making the subsequent dehydration step to form the imine the rate-limiting step.[8] Without efficient imine formation, the reducing agent cannot act.
Causality & Troubleshooting:
-
Hemiaminal Stability: The electrophilic aldehyde readily forms a hemiaminal with the amine. However, the subsequent elimination of water to form the C=N double bond is often slow, especially with less nucleophilic amines.
-
Reducing Agent Choice: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde faster than the imine, leading to alcohol byproducts.[9] A milder, imine-selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and its reaction is driven by the formation of the iminium ion.[10]
-
pH Control: The reaction is pH-sensitive. Mildly acidic conditions (pH 5-6) are often optimal to catalyze dehydration of the hemiaminal without deactivating the amine nucleophile. Acetic acid is commonly used as a catalyst.[10]
Recommended Actions:
-
Switch Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is generally preferred due to the lower toxicity of its byproducts.[7][10]
-
Promote Imine Formation:
-
Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
For particularly stubborn cases, consider adding a Lewis acid like Ti(OiPr)₄ to activate the carbonyl and facilitate water removal.[7]
-
Pre-forming the imine by heating the aldehyde and amine together in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) before adding the reducing agent can be highly effective.
-
Data Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Selectivity | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, DCM | High (Imines > Aldehydes) | Mild, effective, but moisture-sensitive.[9][10] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | High (Imines > Aldehydes) | Tolerates water, but generates toxic HCN byproduct upon acidification.[7] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Low (Reduces both) | Requires pre-formation of the imine before addition.[9][11] |
Section 3: Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. It is a highly reliable method, but the reactivity of both the aldehyde and the ylide must be carefully matched.[12]
FAQ 3: My Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) is extremely slow or gives no product. How can I make it work?
Answer: This is a classic case of mismatched reactivity. Stabilized ylides are less nucleophilic and therefore less reactive than their non-stabilized counterparts.[13] While your fluorinated imidazole aldehyde is highly electrophilic, the reaction may still require forcing conditions, which can lead to decomposition.
Causality & Troubleshooting:
-
Ylide Reactivity: Stabilized ylides require more energy to react. The negative charge on the carbanion is delocalized by the electron-withdrawing group (like an ester), reducing its nucleophilicity.[14]
-
Steric Hindrance: Although aldehydes are generally less hindered than ketones, bulky substituents on either the aldehyde or the ylide can significantly slow the reaction.[13]
-
Base Compatibility: The base used to generate the ylide can also be an issue. If residual strong base (like n-BuLi) is present, it can react with your sensitive aldehyde. Using a milder base or ensuring the ylide is fully formed before adding the aldehyde is critical.[12]
Recommended Actions:
-
Increase Reaction Temperature: Carefully heat the reaction mixture. Start with gentle warming (40-50 °C) and monitor for product formation and decomposition by TLC.
-
Use a More Reactive Ylide: If the desired product allows, consider a non-stabilized ylide. However, this will primarily yield the Z-alkene.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often more effective for reacting with less reactive carbonyls or when using stabilized carbanions. HWE reagents are more nucleophilic than the corresponding Wittig ylides and typically favor the E-alkene product.
Diagram: Wittig vs. HWE Reactivity
Caption: Comparison of Wittig and HWE reagent reactivity.
Section 4: Stability and Handling
FAQ 4: My fluorinated imidazole aldehyde seems to decompose upon storage or during workup. How can I improve its stability?
Answer: The high electrophilicity that makes these aldehydes reactive also makes them prone to degradation through hydration, oxidation, or polymerization.
Causality & Troubleshooting:
-
Hydration: In the presence of water, the aldehyde can form a hydrate, which may or may not be stable. This can complicate characterization and reduce the effective concentration of the aldehyde.
-
Oxidation: Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid, especially if impure.
-
Acid/Base Instability: The imidazole ring can be protonated by strong acids or participate in reactions under strong base, potentially leading to decomposition.[15]
Recommended Actions:
-
Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C is ideal).
-
Purification: Purify via flash chromatography using a minimally polar solvent system and avoid prolonged exposure to silica gel, which is acidic. Neutralizing the silica gel with triethylamine (1% in the eluent) can sometimes help.
-
Aqueous Workups: When performing aqueous workups, use deionized water and work quickly. Ensure the organic solvent is thoroughly dried before concentration. Avoid strongly acidic or basic washes if possible.[15]
-
Use of Protecting Groups: If instability is a persistent problem, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). Acetal protection is robust but requires an additional deprotection step. Another option is the use of O-tert-butyldimethylsilylimidazolyl aminals, which are stable to various reagents and can be removed under mild conditions.[16][17]
References
-
Gomtsyan, A. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, PubMed Central. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Beeson, T. D., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. Available at: [Link]
-
Recent Advances on Fluorine Chemistry. PMC, NIH. Available at: [Link]
-
A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Kim, S., & Kim, Y. G. (1998). A Convenient Protecting Group for Aldehydes. Tetrahedron Letters. Available at: [Link]
-
Grigorev, I., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]
-
Kulikova, Y. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]
-
Natural aldehyde extraction and direct preparation of new blue light-emitting imidazo[1,5-a]pyridine fluorophores. PubMed. Available at: [Link]
-
(2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Fluorinated Aminoalkylboronic Acids from Amphoteric α‐Boryl Aldehydes. ResearchGate. Available at: [Link]
-
Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent. ResearchGate. Available at: [Link]
-
Wittig Reaction Practice Problems. YouTube. Available at: [Link]
-
Shahzadi, I., et al. (2024). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC, NIH. Available at: [Link]
-
A Convenient Protecting Group for Aldehydes. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]
-
Reductive Amination - Common Conditions. University of Rochester. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction - Common Conditions. University of Rochester. Available at: [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
Reductive Amination. Wordpress. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Protecting Groups. University of California, Irvine. Available at: [Link]
-
Benzoin condensation in imidazolium based room-temperature ionic liquids. ResearchGate. Available at: [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Wittig & Wittig-Horner reactions. Organic Synthesis. Available at: [Link]
-
MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. Available at: [Link]
-
The Knoevenagel condensation reactions of various aromatic aldehydes... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. How To [chem.rochester.edu]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
improving the regioselectivity of 1-(difluoromethyl)-1H-imidazole functionalization
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-(difluoromethyl)-1H-imidazole. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with the regioselective functionalization of this valuable scaffold. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Section 1: Foundational Principles: Understanding the Reactivity of the N-CHF₂ Imidazole Ring
Controlling regioselectivity begins with a firm grasp of the electronic and steric landscape of your substrate. The 1-(difluoromethyl) group is not a passive spectator; it is a powerful electron-withdrawing group that fundamentally alters the reactivity of the imidazole core compared to its N-alkyl or N-aryl counterparts.
Key Electronic Effects:
-
Inductive Withdrawal (-I): The two fluorine atoms strongly pull electron density away from the imidazole ring through the sigma bond framework. This effect deactivates the entire ring toward traditional electrophilic aromatic substitution.
-
Increased C-H Acidity: The inductive withdrawal significantly acidifies the C-H protons on the imidazole ring. The C2-H proton is generally considered the most acidic due to its position between two nitrogen atoms, and this effect is further amplified by the N-CHF₂ group. The C5-H is the next most acidic, followed by the C4-H. This acidity gradient is the cornerstone of regioselective metalation strategies.[1][2]
-
Nucleophilic Attack Susceptibility: The overall electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C2 position.[1]
Caption: Electronic influence of the N-CHF₂ group on imidazole reactivity.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is analyzed from a mechanistic standpoint to provide robust, actionable solutions.
Issue 1: My C-H activation reaction is giving a low yield or no product.
-
Question: I'm trying to perform a Palladium-catalyzed C-H arylation at the C2 position, but I'm recovering mostly starting material. What's going wrong?
-
Answer:
-
Plausible Causes & Mechanistic Insights:
-
Catalyst Inhibition: The lone pair on the N3 nitrogen of the imidazole can coordinate strongly to the metal center (e.g., Palladium), effectively acting as a ligand and inhibiting its catalytic activity. This is a common challenge with nitrogen-containing heterocycles.[2]
-
Incorrect Base: The base is crucial for the deprotonation step in many C-H activation cycles (e.g., Concerted Metalation-Deprotonation). A base that is too weak may not be able to deprotonate the already acidic C2-H in the transition state. Conversely, a base that is too strong or nucleophilic might react with your substrate or catalyst.
-
Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. For certain nickel-catalyzed C-H couplings of imidazoles, tertiary alcohols like t-amyl alcohol have been shown to be critical for success, possibly by preventing catalyst deactivation and promoting the desired reactivity.[3]
-
Ligand Incompatibility: The ligand determines the steric and electronic environment around the metal center. A ligand that is too bulky may prevent the catalyst from accessing the C-H bond, while an inappropriate electronic match can hinder oxidative addition or reductive elimination steps.
-
-
Troubleshooting & Solutions:
-
Screen Additives: Consider adding a copper co-catalyst (e.g., Cu(I) salts), which can act as an azaphilic catalyst, preferentially interacting with the nitrogen atoms and freeing up the primary catalyst (e.g., Pd) to perform the C-H activation.[4]
-
Optimize the Base: Systematically screen a panel of bases. For C-H arylations, inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Carboxylate bases (e.g., KOAc, PivOK) are also widely used and can play a role in the C-H cleavage step.
-
Solvent Screening: Do not underestimate the power of the solvent. Test a range from polar aprotic (e.g., Dioxane, DMF) to less coordinating solvents. If literature suggests a specific solvent system like t-amyl alcohol for similar azoles, it should be prioritized.[3]
-
Ligand Variation: If using a phosphine-based catalyst system, screen ligands with different bite angles and steric bulk (e.g., monodentate vs. bidentate, bulky alkylphosphines vs. arylphosphines).
-
-
Issue 2: I'm getting a mixture of C2 and C5 isomers and can't separate them.
-
Question: My reaction is functionalizing the imidazole ring, but I'm getting an inseparable mixture of the C2 and C5 substituted products. How can I improve the regioselectivity?
-
Answer:
-
Plausible Causes & Mechanistic Insights:
-
Competing Deprotonation: While the C2-H is the most acidic, the C5-H is also significantly acidified by the N-CHF₂ group. Under harsh basic conditions (e.g., organolithium reagents at elevated temperatures), you may see competitive deprotonation, leading to a mixture of lithiated intermediates and subsequently a mixture of products upon quenching with an electrophile.
-
Steric Factors: In transition-metal-catalyzed reactions, the regioselectivity is a delicate balance of electronics and sterics. If your coupling partner is small and the catalyst/ligand combination is not sterically demanding, the reaction may proceed at both the electronically favored C2 position and the less-hindered C5 position.
-
Reaction Mechanism: The operative mechanism dictates the regiochemical outcome. For instance, a reaction proceeding through a radical mechanism may exhibit different selectivity compared to one involving concerted metalation-deprotonation.[5]
-
-
Troubleshooting & Solutions:
-
Lower the Temperature for Metalations: When using strong bases like n-BuLi or LDA, perform the deprotonation at very low temperatures (-78 °C is standard) to favor kinetic deprotonation at the most acidic C2 site. Slowly warm the reaction only if necessary.
-
Employ a Directing Group (Advanced Strategy): If high C5 selectivity is paramount, consider temporarily installing a removable directing group at the C2 position. A bulky group like a trialkylsilyl (e.g., TIPS) or a pivaloyl group can sterically block the C2 position, forcing metalation or C-H activation to occur at C5. The directing group can be removed in a subsequent step.
-
Tune the Catalyst/Ligand System: For C-H activations, systematically vary the sterics. A bulkier ligand (e.g., XantPhos, Buchwald-type biaryl phosphines) may disfavor approach at the more sterically encumbered C2 position (flanked by two nitrogens) and enhance selectivity for C5.
-
Change the Metal: Different metals have different intrinsic preferences. If a Palladium catalyst gives poor selectivity, exploring Rhodium, Ruthenium, or Nickel-based systems may provide a different regiochemical outcome.[3][6]
-
-
Issue 3: My N-CHF₂ group appears to be unstable during the reaction or workup.
-
Question: I've noticed by LC-MS and ¹⁹F NMR that I'm losing the difluoromethyl group or seeing byproducts that suggest defluorination. Is this expected?
-
Answer:
-
Plausible Causes & Mechanistic Insights:
-
Hydrolytic Instability: Certain difluoromethyl-substituted heterocycles are known to be unstable in aqueous buffer solutions, particularly at or above physiological pH.[7] The electron-withdrawing nature of the imidazole ring can facilitate nucleophilic attack (e.g., by water or hydroxide) on the carbon of the CHF₂ group, leading to decomposition.
-
Strongly Basic/Nucleophilic Conditions: Reagents like strong alkoxides or other hard nucleophiles used in the reaction could potentially attack the CHF₂ group, especially at elevated temperatures.
-
-
Troubleshooting & Solutions:
-
Control pH during Workup: When performing an aqueous workup, ensure the solution is neutral or slightly acidic. Avoid prolonged exposure to basic aqueous conditions.
-
Use Non-Nucleophilic Bases: Whenever possible, opt for non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or sterically hindered organic bases (e.g., DBU, Proton Sponge) over potentially nucleophilic ones like alkoxides.
-
Milder Reaction Conditions: Attempt to lower the reaction temperature and shorten the reaction time. High temperatures can accelerate decomposition pathways.
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions to minimize hydrolysis if water is a suspected culprit.
-
-
Section 3: FAQs - Strategic Planning for Regioselectivity
Q1: What is the most reliable method to achieve selective C2 functionalization?
For selective C2 functionalization, you should exploit the high acidity of the C2-H proton.
-
Directed Ortho-Metalation (DoM): Deprotonation with a strong base like n-BuLi or LDA at low temperature (-78 °C) followed by trapping with an electrophile is a classic and highly effective strategy. The low temperature ensures kinetic control, favoring deprotonation at the most acidic site.
-
Transition Metal-Catalyzed C-H Activation: Many palladium and nickel-catalyzed systems show a strong intrinsic preference for C2-functionalization of azoles due to the directing effect of the N3 nitrogen.[3][4] A metal-free C-H difluoromethylation using the Ruppert-Prakash reagent has also been shown to be highly selective for the C2 position.[8]
Q2: C5 functionalization is my goal. What are the best strategies?
Targeting the C5 position is more challenging and often requires overcoming the intrinsic reactivity of the C2 position.
-
C2-Blocking Strategy: The most robust method is to first block the C2 position with a removable group (e.g., a silyl group, an iodine atom, or a removable directing group). With the C2 position occupied, deprotonation or C-H activation will be directed to the C5 position. The blocking group can then be removed (e.g., TBAF for silyl groups, reduction for iodine).
-
Sterically-Controlled C-H Activation: If your substrate already has a substituent at the C2 position, C-H activation will naturally be directed to C5. Alternatively, using a very bulky ligand in your catalytic system may sterically disfavor the C2 position and promote C5 functionalization, although achieving exclusive selectivity can be difficult.
Q3: What are the key reaction parameters I should screen to optimize regioselectivity?
When developing a new functionalization reaction, a systematic screening approach is vital. The following table outlines key parameters and their potential impact.
| Parameter | Variables to Screen | Potential Impact on Regioselectivity | Rationale |
| Metal Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Ni(OTf)₂, [RhCp*Cl₂]₂ | The metal's identity dictates the C-H activation mechanism and its intrinsic steric/electronic preferences. | Ni is often more cost-effective but can have different selectivity profiles than Pd. Rh is excellent for certain C-H activations.[3][6] |
| Ligand | Phosphines: PPh₃, XantPhos, dcype, SPhos | Modifies the steric and electronic environment of the metal center. | Bulky ligands can block more hindered sites (e.g., C2), potentially favoring C5. Electron-rich ligands can promote oxidative addition.[3] |
| Base | K₂CO₃, K₃PO₄, KOAc, PivOK, DBU | Crucial for deprotonation steps; can be a ligand or participate in the catalytic cycle. | The choice between inorganic, carboxylate, or organic bases can switch the reaction pathway or efficiency. |
| Solvent | Dioxane, Toluene, DMF, t-Amyl Alcohol | Influences solubility, catalyst stability, and the aggregation state of reagents. | Solvents can coordinate to the catalyst or stabilize intermediates, directly impacting selectivity.[3] |
| Temperature | -78 °C to 120 °C | Affects kinetic vs. thermodynamic control. | Lower temperatures favor the kinetically fastest reaction (e.g., C2 deprotonation), while higher temperatures can allow for equilibration or overcoming higher activation barriers to other isomers. |
Section 4: Key Experimental Protocols
These protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed C2-Arylation with Aryl Bromide
This protocol is a standard starting point for C2-selective C-H activation.
Caption: Experimental workflow for Pd-catalyzed C2-arylation.
-
Reagents & Equipment:
-
1-(Difluoromethyl)-1H-imidazole (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line.
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(difluoromethyl)-1H-imidazole, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated product.
-
Protocol 2: Regioselective C2-Lithiation and Silylation
This protocol demonstrates the kinetic deprotonation at the C2 position.
-
Reagents & Equipment:
-
1-(Difluoromethyl)-1H-imidazole (1.0 mmol)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 mmol)
-
Chlorotrimethylsilane (TMSCl, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Three-neck flask, dropping funnel, low-temperature thermometer, inert gas line.
-
-
Procedure:
-
Add 1-(difluoromethyl)-1H-imidazole to a dry three-neck flask and dissolve in anhydrous THF.
-
Purge the system with an inert gas.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add TMSCl dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation to obtain 1-(difluoromethyl)-2-(trimethylsilyl)-1H-imidazole.
-
References
-
Lima, L. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link][1][9][10]
-
Wang, Z., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(17), 5333. [Link][11]
-
Shaaban, M. R., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6523. [Link][6]
-
Ghavimi, H., & Ackermann, L. (2014). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 5(3), 1123-1127. [Link][3]
-
Kumar, A., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Catalysts, 10(11), 1246. [Link][2]
-
Mykhailiuk, P. K., et al. (2023). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 88(2), 1085–1093. [Link][8]
-
Xu, H., et al. (2025). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. RSC Advances, 15(1), 1-5. [Link][12]
-
Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link][13]
-
Muehlebach, A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link][7]
-
Organic Chemistry Portal. (n.d.). Selective Catalytic C-2 C–H Functionalization of Azoles. Synfacts, 2011(10), 1109. [Link][4]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link][5][14]
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- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
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handling and safety precautions for 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Technical Support Center: 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide essential information on the safe handling, storage, and use of this compound. Given that specific data for this molecule is limited, this guide synthesizes information from closely related structural analogs, including 1H-imidazole-2-carbaldehyde and other difluoromethylated heterocyclic compounds, to establish best practices. The guidance herein is based on established principles of chemical safety and laboratory procedure.
Compound Identification and Properties
This table summarizes the key physical and chemical properties of the target compound and its parent analog, for which more comprehensive data is available.
| Property | This compound | 1H-imidazole-2-carbaldehyde (Analog for Safety Data) |
| CAS Number | 2173135-05-0[1] | 10111-08-7[2][3][4] |
| Molecular Formula | C₅H₄F₂N₂O[5] | C₄H₄N₂O[3][4] |
| Molecular Weight | 146.09 g/mol [5][6] | 96.09 g/mol [3] |
| Appearance | Not specified; likely off-white to light brown solid | Light brown powder[7] |
| Melting Point | No data available | ~209 °C (decomposes)[7] |
| Storage | Sealed in dry, 2-8℃[6] | Keep refrigerated in a dry, well-ventilated place[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary safety hazards associated with this compound?
A1: Based on aggregated data for the parent compound, 1H-imidazole-2-carbaldehyde, and related structures, this compound should be treated as hazardous. The primary concerns are:
-
Skin Irritation: Causes skin irritation (H315).[4]
-
Eye Irritation: Causes serious eye irritation (H319).[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled (H335).[4] It may also be harmful if swallowed.[2] Always handle with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions?
A2: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[6] For long-term storage of solutions, -20°C or -80°C is recommended, though stability will depend on the solvent used.[8]
Q3: What materials or chemicals are incompatible with this compound?
A3: The primary incompatibility is with strong oxidizing agents .[2] The aldehyde functional group is susceptible to oxidation, which would degrade the compound and could potentially lead to a hazardous reaction. Plan experiments to avoid mixing with potent oxidizers unless it is a controlled part of the reaction mechanism.
Q4: How should I prepare a stock solution?
A4: For biological assays, solvents like DMSO or DMF are typically used. For organic synthesis, consult the specific reaction requirements.
-
Causality: The difluoromethyl group increases lipophilicity compared to the parent imidazole, which may affect solubility. Always start with a small amount to test solubility before preparing a large stock.
-
Protocol: When preparing a stock solution for long-term storage, it is advisable to use an inert atmosphere (like nitrogen or argon) to prevent oxidation of the aldehyde. Store solutions at -20°C or -80°C.[8]
Q5: Is this compound sensitive to air or moisture?
A5: Yes. The imidazole ring is hygroscopic, and the aldehyde group is susceptible to oxidation. It is best practice to handle the solid under a dry, inert atmosphere (e.g., in a glovebox) and to keep containers tightly sealed.[9]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experimentation.
Issue 1: Inconsistent or Low Reaction Yields
Inconsistent results are often traced back to reagent integrity or handling technique. Follow this decision-making workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Step 1: Verify Storage: Confirm that the compound has been stored correctly.[2][6] Improper storage (e.g., at room temperature, open to air) is the most common cause of degradation. Aldehydes can oxidize to carboxylic acids, which will reduce the yield of desired reactions.
-
Step 2: Review Handling: Were the reagents handled under an inert atmosphere?[9] Absorption of moisture or exposure to oxygen can compromise sensitive reactions. For weighing and transferring, use a glovebox or an argon/nitrogen blanket.
-
Step 3: Assess Purity: If storage and handling are correct, the issue may be the initial purity of the material. Run a quality control check (e.g., ¹H NMR, LC-MS) to confirm the structure and identify potential impurities that may be inhibiting the reaction.
Issue 2: Accidental Spill or Exposure
In the event of a spill or personal exposure, immediate and correct action is critical. All personnel should be familiar with the location of safety showers and eyewash stations.[2]
Personal Exposure Protocol:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Call a poison control center or doctor for treatment advice.[9]
Small Spill Cleanup Protocol:
-
Causality: This protocol is designed to contain the hazardous dust and prevent it from becoming airborne, which would create an inhalation risk.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Wear PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.[7]
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from spreading.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, sealed container for chemical waste disposal.[7][11] Avoid actions that create dust.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleanup materials as hazardous waste.
Experimental Workflow & Safety Protocol
The following diagram illustrates the standard workflow for handling the solid compound, emphasizing the integration of safety controls at each step.
Caption: Standard laboratory workflow with integrated safety controls.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) for the most current hazard information.[10] Ensure that a chemical fume hood is available and that safety showers and eyewash stations are accessible.[2]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles conforming to EN166 standards, and appropriate chemical-resistant gloves (e.g., nitrile).[7][10]
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to mitigate inhalation exposure.[10] For highly sensitive reactions, use a glovebox with an inert atmosphere.
-
Use spatulas and glassware dedicated to this compound to avoid cross-contamination.
-
-
Solubilization:
-
Always add solvent to the solid reagent slowly.
-
If the dissolution is exothermic, prepare an ice bath for cooling.
-
-
Waste Disposal:
References
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
PubChem. Compound Summary: 1H-imidazole-2-carbaldehyde. [Link]
-
ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde. [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Organic Syntheses. Procedure: 1H-Imidazole-2-carboxaldehyde. [Link]
-
ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
- Google Patents.CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Chemistry & Biology Interface. (2018). Vol. 8 (2). [Link]
-
PubChemLite. Compound Summary: this compound. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Imidazole-2-Carbaldehydes
Introduction: The Strategic Role of Imidazole-2-Carbaldehydes in Synthesis
Imidazole-2-carbaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry and materials science. The imidazole nucleus is a "privileged structure," appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] The aldehyde functional group at the C-2 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations such as nucleophilic additions, condensations, and redox reactions.[2][3] This versatility allows for the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[1]
In modern drug development, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key properties like metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] When applied to the imidazole-2-carbaldehyde scaffold, fluorination profoundly alters the electronic landscape of the molecule, leading to significant and often predictable changes in its chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of fluorinated and non-fluorinated imidazole-2-carbaldehydes, supported by mechanistic principles and experimental insights, to empower researchers in their synthetic design and decision-making.
The Electronic Landscape: How Fluorine Tilts the Balance of Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In imidazole-2-carbaldehyde, the electronic nature of the heterocyclic ring plays a crucial role. The imidazole ring itself is complex; it contains a pyridine-like nitrogen and a pyrrole-like nitrogen. The C-2 position, situated between these two nitrogen atoms, is electronically deficient, which already enhances the electrophilicity of the attached aldehyde group compared to a simple benzaldehyde.[3]
The introduction of a fluorine atom, typically at the C-4 or C-5 position, dramatically amplifies this effect. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[8] This effect pulls electron density away from the imidazole ring and, consequently, from the C-2 aldehyde group. The result is a significant increase in the partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more reactive electrophile.[8][9]
While fluorine also possesses a weak, resonance-based electron-donating effect (+M effect) through its lone pairs, the inductive effect is overwhelmingly dominant in this context.[10] Therefore, the primary consequence of fluorination is a marked increase in the aldehyde's susceptibility to attack by nucleophiles.
Figure 1: Electronic effect of fluorination on the carbonyl group of imidazole-2-carbaldehyde.
Comparative Reactivity Analysis
The enhanced electrophilicity of fluorinated imidazole-2-carbaldehydes has profound implications across a range of common synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The rate-determining step is the attack of the nucleophile on the electrophilic carbonyl carbon.
-
Non-Fluorinated Aldehyde: Undergoes standard nucleophilic addition with common nucleophiles (e.g., Grignard reagents, organolithiums, cyanide). In the presence of water, it exists in a pH-dependent equilibrium with its gem-diol (hydrated) form.[3][11]
-
Fluorinated Aldehyde (Predicted): The highly electron-deficient carbonyl carbon is significantly more susceptible to nucleophilic attack. This leads to:
-
Faster Reaction Rates: Reactions are expected to proceed more rapidly, often at lower temperatures.
-
Reaction with Weaker Nucleophiles: Nucleophiles that are sluggish or unreactive with the non-fluorinated analogue may react efficiently.
-
Increased Hydration: The equilibrium between the aldehyde and its gem-diol form in aqueous media is expected to shift further towards the gem-diol, as the electron-withdrawing fluorine atom stabilizes the hydrated product.[11]
-
Table 1: Predicted Comparison for Nucleophilic Addition
| Feature | Non-Fluorinated Imidazole-2-carbaldehyde | Fluorinated Imidazole-2-carbaldehyde | Rationale for Difference |
| Reaction Rate | Moderate | Fast | Enhanced carbonyl electrophilicity.[8] |
| Required Conditions | Standard | Milder (e.g., lower temperature) | Lower activation energy for nucleophilic attack. |
| Hydration (in H₂O) | Equilibrium favors aldehyde at neutral pH | Equilibrium shifts more towards gem-diol | Fluorine's -I effect stabilizes the gem-diol.[11] |
Condensation Reactions (Knoevenagel & Wittig)
These reactions are fundamental for C-C bond formation, converting the aldehyde into an alkene.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[12] The initial addition is often the rate-limiting step.
-
Non-Fluorinated: Reacts under standard Knoevenagel conditions, often requiring a base catalyst like piperidine or imidazole.[13][14]
-
Fluorinated (Predicted): The enhanced electrophilicity should accelerate the initial nucleophilic attack by the enolate of the active methylene compound. This could enable the use of weaker bases or shorter reaction times and potentially improve yields, especially with less reactive methylene compounds.[15]
-
-
Wittig Reaction: This reaction involves the attack of a phosphorus ylide (a nucleophile) on the aldehyde to form an oxaphosphetane intermediate, which then collapses to an alkene and triphenylphosphine oxide.[16][17]
-
Non-Fluorinated: Readily undergoes the Wittig reaction with a variety of stabilized and non-stabilized ylides.
-
Fluorinated (Predicted): The reaction is expected to be faster due to the more rapid initial [2+2] cycloaddition of the ylide to the highly electrophilic carbonyl.[17] This increased reactivity could be advantageous for reactions with sterically hindered ylides.
-
Reduction and Oxidation Reactions
-
Reduction to Alcohol (e.g., with NaBH₄):
-
Non-Fluorinated: Is readily reduced to the corresponding hydroxymethylimidazole.
-
Fluorinated (Predicted): The increased partial positive charge on the carbonyl carbon makes it a better hydride acceptor. Therefore, reduction with nucleophilic reducing agents like sodium borohydride is expected to be significantly faster.
-
-
Oxidation to Carboxylic Acid (e.g., with H₂O₂):
-
Non-Fluorinated: Can be oxidized to imidazole-2-carboxylic acid using common oxidizing agents.[2]
-
Fluorinated (Predicted): The electron-withdrawing nature of the fluorine atom deactivates the aldehyde group towards electrophilic attack, which is a key feature of many oxidation mechanisms. However, for oxidants that proceed via nucleophilic attack on the carbonyl (e.g., formation of a peroxy-hemiacetal intermediate), the reactivity might be comparable or slightly enhanced. The overall effect can be subtle and highly dependent on the specific oxidant and mechanism.
-
Experimental Protocols
The following protocols provide a framework for experimentally validating the predicted differences in reactivity.
Protocol 1: Comparative Knoevenagel Condensation
This experiment aims to compare the reaction time and yield for the condensation of a fluorinated vs. non-fluorinated imidazole-2-carbaldehyde with diethyl malonate.
Figure 2: Workflow for comparative Knoevenagel condensation experiment.
Methodology:
-
Setup: To two separate round-bottom flasks equipped with magnetic stir bars, add imidazole-2-carbaldehyde (1.0 mmol) to Flask A and 4-fluoro-1H-imidazole-2-carbaldehyde (1.0 mmol) to Flask B.
-
Reagent Addition: To each flask, add diethyl malonate (1.1 mmol, 1.1 eq) and absolute ethanol (5 mL).
-
Initiation: Add piperidine (0.1 mmol, 0.1 eq) to each flask simultaneously and begin stirring at room temperature.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, noting the disappearance of the starting aldehyde.
-
Workup: Once a reaction is complete (as judged by TLC), quench it by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Record the time required for completion and the final isolated yield for each reaction. The fluorinated aldehyde is expected to react faster and potentially give a higher yield.
Conclusion
The strategic placement of a fluorine atom on the imidazole ring is a powerful tool for modulating the reactivity of imidazole-2-carbaldehydes. By leveraging a strong inductive electron-withdrawing effect, fluorination significantly enhances the electrophilicity of the carbonyl carbon. This fundamental electronic shift translates into predictably faster reaction rates for nucleophilic additions and condensations, often allowing for the use of milder reaction conditions. For researchers and drug development professionals, understanding this principle is crucial for designing efficient synthetic routes, accessing novel chemical matter, and accelerating the discovery process. The fluorinated imidazole-2-carbaldehyde scaffold represents not just an alternative, but a mechanistically enhanced platform for chemical innovation.
References
-
G. S. C. Kumar, K. Prasad, & P. M. S. Kumar (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5969. [Link]
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comparative study of the metabolic stability of drugs derived from fluorinated imidazoles
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design aimed at enhancing pharmacokinetic profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's metabolic fate.[1][2] This guide provides a comparative analysis of the metabolic stability of drugs derived from fluorinated imidazoles, offering insights into the mechanistic underpinnings of this strategy and providing actionable experimental protocols for researchers in the field.
The imidazole scaffold is a prevalent feature in a multitude of therapeutic agents due to its versatile binding properties and synthetic accessibility. However, the imidazole ring and its associated substituents can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[3] Fluorination has emerged as a powerful tool to mitigate these metabolic liabilities, thereby improving drug half-life, bioavailability, and overall therapeutic efficacy.[4] This guide will delve into the tangible benefits of this approach through a direct comparison of a fluorinated imidazole derivative and its non-fluorinated counterpart, supported by experimental data and detailed methodologies.
The Mechanistic Basis of Enhanced Metabolic Stability through Fluorination
The introduction of fluorine atoms at strategic positions within an imidazole-containing drug molecule can significantly alter its susceptibility to enzymatic metabolism. This enhancement in metabolic stability is not merely a consequence of the robust nature of the C-F bond but rather a multifaceted interplay of electronic and steric effects.
Blocking Metabolic "Soft Spots": A primary strategy in drug design is the identification and modification of metabolically labile sites, often referred to as "soft spots." For imidazole-containing compounds, these are typically positions on the imidazole ring itself or on appended aromatic or aliphatic groups that are prone to hydroxylation by CYP enzymes. By replacing a hydrogen atom with a fluorine atom at such a position, the high energy of the C-F bond effectively shields the molecule from oxidative attack.[4]
Modulation of Electronic Properties: The high electronegativity of fluorine can influence the electron distribution within the molecule. This can deactivate adjacent C-H bonds towards oxidative metabolism and alter the pKa of nearby nitrogen atoms in the imidazole ring, which can in turn affect the molecule's interaction with the active site of metabolizing enzymes.[2]
The following diagram illustrates the principal metabolic pathways for imidazole derivatives and how fluorination can impede these processes.
Caption: General metabolic pathways of imidazole drugs and the blocking effect of fluorination.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Imidazole Derivatives
To provide a concrete illustration of the impact of fluorination on metabolic stability, we will compare a fluorinated benzimidazole derivative, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole , with its conceptual non-fluorinated analog, 2-phenyl-1H-benzo[d]imidazole .
A key study demonstrated that single-site fluorination at the 4-position of the phenyl ring in 2-phenyl-1H-benzo[d]imidazole derivatives significantly enhances metabolic stability.[4] In an in vitro assay using human liver microsomes (HLMs), it was found that after a 120-minute incubation period, 90% of the fluorinated compound remained unmetabolized .[5] The primary metabolic pathway identified for this fluorinated derivative was hydroxylation.[5]
| Compound | Structure | % Parent Remaining (120 min in HLM) | Primary Metabolic Pathway | Reference |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | Fluorinated Phenyl-Benzimidazole | 90% | Hydroxylation | [5] |
| 2-phenyl-1H-benzo[d]imidazole | Non-Fluorinated Phenyl-Benzimidazole | Data not directly comparable, but expected to be significantly lower | Expected to be primarily Hydroxylation | [6] |
Table 1: Comparative Metabolic Stability Data
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for two fundamental in vitro assays: the Microsomal Stability Assay and CYP450 Reaction Phenotyping.
In Vitro Microsomal Stability Assay
This assay is a widely used, high-throughput screen to determine the intrinsic clearance of a compound by liver microsomes, which are rich in CYP enzymes.[3][7]
Caption: A stepwise workflow for conducting an in vitro microsomal stability assay.
Materials:
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Ice-cold acetonitrile
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare the microsomal working solution by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[3]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound working solution. The final concentration of the test compound is typically around 1 µM.[3]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[8]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile (typically 2-3 volumes). This precipitates the proteins and stops the enzymatic reaction.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
From this plot, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
CYP450 Reaction Phenotyping
This assay identifies which specific CYP isozymes are responsible for the metabolism of a drug candidate.[1][10] This is crucial for predicting potential drug-drug interactions.
Caption: A streamlined workflow for identifying the specific CYP450 isozymes involved in drug metabolism.
Procedure:
The procedure is similar to the microsomal stability assay, with the key difference being the use of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) instead of pooled liver microsomes.[11]
-
Incubate the test compound with each individual CYP isozyme in the presence of NADPH.
-
Monitor the depletion of the parent compound over time for each isozyme.
-
The isozymes that show a significant decrease in the parent compound concentration are identified as the primary metabolizing enzymes.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into imidazole-derived drug candidates is a well-established and highly effective strategy for enhancing metabolic stability. The case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives clearly demonstrates the significant improvement in resistance to metabolic degradation that can be achieved through single-site fluorination. By blocking metabolically labile positions and modulating the electronic properties of the molecule, fluorination can lead to drugs with improved pharmacokinetic profiles, ultimately enhancing their therapeutic potential.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the metabolic stability of their own fluorinated imidazole derivatives. As our understanding of the intricate interplay between molecular structure and metabolic fate continues to grow, so too will our ability to design safer and more effective medicines. The continued exploration of novel fluorination strategies, coupled with advanced in vitro and in silico predictive tools, will undoubtedly pave the way for the next generation of metabolically robust therapeutics.
References
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Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a compound that, due to its trifunctional nature (imidazole, aldehyde, and halogenated alkyl group), requires careful consideration. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical measures involved.
Hazard Identification and Risk Assessment
-
Imidazole-2-carbaldehyde: The parent compound, imidazole-2-carboxaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
-
Aldehyde Group: Aldehydes as a class can be irritants and some are toxic.[6] Formaldehyde, a simple aldehyde, is a known carcinogen.[7] While the toxicity of this specific aldehyde is not fully documented, it is prudent to handle it with care.
-
Difluoromethyl Group (Halogenated Organic): The presence of fluorine atoms classifies this compound as a halogenated organic. Such compounds can be persistent in the environment and may have toxic effects.[8] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[9][10]
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Source of Concern |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Imidazole and aldehyde functionalities. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4][5] | Imidazole-2-carbaldehyde core. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4][5] | Imidazole-2-carbaldehyde core. |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4] | Aldehyde and imidazole moieties. |
| Environmental Hazard | Potential for persistence and ecotoxicity. | Halogenated organic nature. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential hazards, stringent adherence to safety protocols is mandatory.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[11] An emergency eyewash station and safety shower must be readily accessible.[3][11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are essential.[1][5]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.
-
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation is the first and most critical step in chemical waste management.[6] Due to its halogenated nature, this compound waste must not be mixed with non-halogenated solvent waste.[6][8]
Experimental Protocol: Waste Collection
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label.
-
The label must clearly state "Hazardous Waste" and list all components, including "this compound" and any solvents used.
-
Indicate the hazards: "Irritant," "Harmful," and "Environmental Hazard."
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container inside a chemical fume hood.
-
For solid waste, use a dedicated spatula or scoop.
-
For liquid waste (e.g., solutions from experiments), pour carefully to avoid splashing.
-
-
Container Management:
-
Keep the waste container closed when not in use.[12]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]
-
Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11]
-
Logical Flow of Waste Segregation:
Caption: Segregation of halogenated waste is crucial.
Disposal Procedures: On-site Treatment vs. Professional Disposal
There are two primary pathways for the disposal of this chemical waste: on-site deactivation (for the aldehyde functionality, if permissible) and collection by a licensed hazardous waste disposal company.
Option 1: On-Site Aldehyde Deactivation (Use with Caution)
Some institutions may permit the deactivation of aldehyde waste to reduce its toxicity.[13] This typically involves oxidation to the less reactive carboxylic acid. However, this should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
It is crucial to note that this procedure only addresses the aldehyde functionality. The resulting difluoromethyl-imidazole carboxylic acid is still a halogenated organic compound and must be disposed of as hazardous waste.
Experimental Protocol: Aldehyde Oxidation (for illustrative purposes - REQUIRES EHS APPROVAL)
-
Preparation: In a fume hood, prepare a solution of the waste in an appropriate solvent.
-
Oxidation: Slowly add an oxidizing agent (e.g., potassium permanganate solution) while stirring and monitoring the reaction temperature.
-
Quenching: After the reaction is complete, quench any remaining oxidizing agent.
-
Collection: The resulting solution must be collected as halogenated hazardous waste .
Option 2: Professional Hazardous Waste Disposal (Recommended and Generally Required)
This is the standard and most secure method for disposing of this compound.
-
Storage: Store the properly labeled and sealed waste container in your laboratory's designated hazardous waste accumulation area.
-
Request Pickup: Contact your institution's EHS department or the designated waste management provider to schedule a pickup.[11]
-
Documentation: Complete all necessary paperwork, including a hazardous waste manifest, as required by your institution and local regulations.
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration by a specialized facility.[9]
Disposal Decision Workflow:
Caption: Decision workflow for disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry to the area.
-
Contact your institution's emergency response team or EHS department.[11] Do not attempt to clean up a large spill yourself.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that hinges on a clear understanding of its chemical properties and associated hazards. By adhering to the principles of hazard identification, proper segregation, and regulatory compliance, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure alignment with local, state, and federal regulations.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Unknown. (n.d.).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
